3-Hydroxyquinoline-2-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-hydroxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-9-10(13)5-7-3-1-2-4-8(7)11-9/h1-6,13H |
InChI Key |
IKGUCMWKRCHEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Hydroxyquinoline-2-carbaldehyde CAS 5374-97-0 properties
An In-depth Technical Guide to 3-Hydroxyquinoline-2-carbaldehyde (CAS 5374-97-0)
Executive Summary
This compound is a pivotal heterocyclic compound, distinguished by its quinoline core functionalized with adjacent hydroxyl and carbaldehyde groups. This unique arrangement imparts significant chemical reactivity and potent metal-chelating properties, establishing it as a valuable precursor in medicinal chemistry and materials science. This guide provides a comprehensive exploration of its physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it delves into its applications as a versatile building block for synthesizing advanced therapeutic agents and sensitive chemosensors, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Quinoline Scaffold and its Significance
The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] this compound emerges as a particularly valuable derivative. The strategic placement of the hydroxyl (-OH) group at the C3 position and the carbaldehyde (-CHO) group at the C2 position creates a highly reactive and versatile platform for chemical elaboration. The proximity of the nitrogen atom, the hydroxyl oxygen, and the aldehyde function facilitates the formation of stable polydentate ligands, making it an exceptional chelator for various metal ions.[3] This property is central to its application in designing therapeutic agents that target metalloenzymes and in the development of fluorescent sensors for metal ion detection.[4][5]
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of a molecule are fundamental to understanding its behavior in chemical and biological systems.
Physicochemical Properties
The key computed properties of this compound are summarized below, providing a quantitative basis for its handling and application.
| Property | Value | Reference |
| CAS Number | 5374-97-0 | [6] |
| Molecular Formula | C₁₀H₇NO₂ | [6] |
| Molecular Weight | 173.17 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Exact Mass | 173.047678466 Da | [6] |
| XLogP3-AA | 2.2 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) would appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) signal would likely be a broad singlet, with its chemical shift dependent on solvent and concentration. Aromatic protons on the quinoline ring system would resonate in the δ 7.0-9.0 ppm region, exhibiting complex splitting patterns (doublets, triplets, and doublets of doublets) characteristic of the substituted quinoline core.[7]
-
¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the aldehydic carbonyl carbon around δ 190-195 ppm. Carbons of the aromatic quinoline ring would appear in the δ 110-160 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A broad absorption band in the 3100-3400 cm⁻¹ region would correspond to the O-H stretching vibration of the hydrogen-bonded hydroxyl group.[8] A strong, sharp peak around 1660-1680 cm⁻¹ is characteristic of the C=O stretching of the aromatic aldehyde.[7][8] Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 173).[7] Common fragmentation patterns would involve the loss of the formyl group (-CHO) or carbon monoxide (CO).
Synthesis and Chemical Reactivity
Synthetic Approaches
This compound is typically synthesized via the formylation of a 3-hydroxyquinoline precursor. Several classical organic reactions can be employed for this purpose, with the choice depending on the desired scale and available starting materials.
-
Vilsmeier-Haack Reaction: This is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. It involves treating 3-hydroxyquinoline with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF).[7] The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C2 position of the 3-hydroxyquinoline ring.
-
Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution.[7] While effective for phenols, its application to hydroxyquinolines can sometimes lead to a mixture of products or ring expansion, requiring careful optimization of reaction conditions.
Caption: Vilsmeier-Haack synthesis of the target compound.
Key Chemical Reactions
The dual functionality of this compound makes it a versatile intermediate.
-
Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is one of the most important reactions of this compound, as the resulting Schiff base ligands are excellent chelators for metal ions and are widely used in the development of fluorescent sensors and catalysts.[5]
-
Metal Complexation: The compound acts as a bidentate ligand, coordinating with metal ions through the hydroxyl oxygen and the quinoline nitrogen.[3] This property is fundamental to its biological activity and its use in analytical chemistry.
-
Derivatization: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for creating diverse derivatives.
Applications in Research and Development
Drug Discovery and Medicinal Chemistry
The this compound scaffold is a cornerstone for building novel therapeutic agents. Derivatives have shown promising activity in several areas:
-
Antimicrobial and Antifungal Agents: Many quinoline derivatives exhibit potent activity against a range of bacteria and fungi.[9][10] The ability to chelate essential metal ions can disrupt microbial metabolic processes.
-
Anticancer Activity: The quinoline core is present in many anticancer agents.[1] Derivatives of this compound have been investigated for their potential to induce apoptosis in cancer cells, often linked to their interaction with cellular metal ions or inhibition of key enzymes.[2][9][11]
Fluorescent Chemosensors
A major application lies in the development of sensors for metal ion detection. The typical workflow involves a two-step process: synthesis of a Schiff base derivative followed by spectroscopic titration.
Caption: Workflow for a Schiff base chemosensor.
The mechanism often relies on phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) or Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the sensor may be non-fluorescent, but upon binding to a target metal ion, conformational changes inhibit non-radiative decay pathways, leading to a significant "turn-on" fluorescent signal.[5]
Experimental Protocol: Synthesis of a Schiff Base Sensor
This protocol provides a generalized, self-validating method for synthesizing a Schiff base from this compound.
Objective: To synthesize a Schiff base via condensation for potential use as a chemosensor.
Materials:
-
This compound (1 mmol)
-
A selected primary amine (e.g., 2-aminophenol) (1 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops, catalytic)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1 mmol of this compound in 10 mL of absolute ethanol. Stir until fully dissolved; gentle warming may be applied if necessary.
-
Addition of Amine: To this solution, add a solution of 1 mmol of the primary amine dissolved in 10 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.
-
Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar product spot indicates reaction progression. A distinct color change in the reaction mixture is also often observed.
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related hydroxyquinolines provides essential guidance for safe handling.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12][14]
-
First Aid:
Conclusion
This compound stands out as a molecule of significant scientific interest. Its well-defined structure, predictable reactivity, and potent chelating ability make it an invaluable building block in the rational design of new molecules. From creating novel anticancer and antimicrobial drug candidates to engineering highly sensitive fluorescent sensors, its applications continue to expand. The synergy between synthetic chemistry, spectroscopy, and biological evaluation ensures that this versatile quinoline derivative will remain a key player in advancing both medicinal chemistry and materials science.
References
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Youssef, A. M., et al. (2016). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Molecules, 21(12), 1696. Retrieved from [Link].
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Youssef, A. M., et al. (2016). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Retrieved from [Link].
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An In-depth Technical Guide to 3-Hydroxyquinoline-2-carboxaldehyde
This guide provides a comprehensive technical overview of 3-hydroxyquinoline-2-carboxaldehyde, a significant heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth information on its structure, synthesis, characterization, and applications.
Introduction: The Versatility of a Quinoline Scaffold
3-Hydroxyquinoline-2-carboxaldehyde, also known as 3-hydroxy-2-quinolinecarboxaldehyde, is an organic compound featuring a quinoline core substituted with a hydroxyl group at the 3-position and a formyl (carboxaldehyde) group at the 2-position. This specific arrangement of functional groups—a phenol-like hydroxyl group, a reactive aldehyde, and a nitrogen-containing aromatic system—makes it a valuable and versatile precursor in synthetic organic chemistry. Its derivatives are explored for their potential in medicinal chemistry, as ligands in coordination chemistry, and as components in functional materials.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for its application in experimental research.
Molecular Formula: C₁₀H₇NO₂[1]
Molecular Weight: 173.17 g/mol [1]
The structure consists of a fused bicyclic system where a benzene ring is fused to a pyridine ring. The key functional groups, an aldehyde and a hydroxyl group, are positioned adjacent to each other on the pyridine ring portion of the quinoline scaffold.
Below is a 2D representation of the molecular structure:
Image Source: PubChem CID 18347802.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂ | PubChem[1] |
| Molecular Weight | 173.17 g/mol | PubChem[1] |
| IUPAC Name | 3-hydroxyquinoline-2-carbaldehyde | PubChem[1] |
| CAS Number | 5374-97-0 | PubChem[1] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C=O)O | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 2.2 | PubChem[1] |
Synthesis and Mechanistic Rationale
The synthesis of 3-hydroxyquinoline-2-carboxaldehyde can be approached through several methods. A prevalent and well-established method is the ortho-formylation of a phenol derivative, specifically 3-hydroxyquinoline, via the Reimer-Tiemann reaction .[2][3]
The Reimer-Tiemann Reaction: A Self-Validating Protocol
This reaction utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to introduce a formyl group onto an electron-rich aromatic ring, ortho to a hydroxyl group.[4][5] The choice of this reaction is based on its reliability for ortho-formylation of phenols and phenol-like substrates, including hydroxyquinolines.[2]
Causality Behind Experimental Choices:
-
Substrate: 3-Hydroxyquinoline is used as the starting material. Its hydroxyl group activates the quinoline ring system, making it susceptible to electrophilic aromatic substitution.
-
Reagents: Chloroform and a strong base (e.g., NaOH) are essential. The base deprotonates chloroform to generate the highly electrophilic dichlorocarbene (:CCl₂) species, which is the key reactive intermediate.[3][4] The base also deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This greatly enhances the nucleophilicity of the aromatic ring, directing the attack on the dichlorocarbene.
-
Solvent System: The reaction is often performed in a biphasic system (aqueous NaOH and an organic phase) with vigorous stirring or using a phase-transfer catalyst to facilitate interaction between the reagents.[3][5]
-
Temperature: Gentle heating (around 60-70 °C) is typically required to initiate the reaction, which can be exothermic once it begins.[2][5]
Detailed Experimental Protocol
-
Preparation: Dissolve 3-hydroxyquinoline (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 20-40%). The mixture is transferred to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Initiation: Heat the solution to approximately 60 °C with vigorous stirring.
-
Reagent Addition: Add chloroform (excess, ~3-4 equivalents) dropwise to the heated solution over a period of 1-2 hours. The reaction mixture will typically develop a distinct color.
-
Reflux: After the addition is complete, continue to stir the mixture at reflux for several hours (typically 3-5 hours) to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Acidify carefully with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the product.
-
Isolation & Purification: The product, which may precipitate upon acidification, can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the Reimer-Tiemann synthesis of 3-hydroxyquinoline-2-carboxaldehyde.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized molecule, a combination of spectroscopic techniques is employed. The data presented below are typical expected values for this structure.
Table 2: Expected Spectroscopic Data
| Technique | Key Features and Expected Values |
| ¹H NMR | - Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm. - Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm), showing characteristic splitting patterns for the quinoline ring system. - Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is variable and depends on concentration and solvent. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-200 ppm. - Aromatic Carbons: Multiple signals between δ 110-160 ppm, corresponding to the ten carbons of the quinoline ring. |
| FT-IR (KBr, cm⁻¹) | - O-H Stretch: A broad band around 3200-3400 cm⁻¹ (hydroxyl group). - C=O Stretch: A strong, sharp band around 1660-1690 cm⁻¹ (aldehyde carbonyl). - C=N and C=C Stretches: Multiple bands in the 1500-1620 cm⁻¹ region (aromatic ring). |
| Mass Spec. (EI) | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 173, corresponding to the molecular weight of the compound.[6] - Fragmentation: A common fragment at m/z = 145, corresponding to the loss of the carbonyl group ([M-CO]⁺).[6] |
Note: Actual spectral values may vary slightly based on the solvent and instrument used.
Applications in Research and Development
The unique structure of 3-hydroxyquinoline-2-carboxaldehyde makes it a valuable intermediate in several scientific fields.
-
Medicinal Chemistry: The quinoline scaffold is a well-known privileged structure in drug discovery. The aldehyde group serves as a chemical handle for synthesizing more complex molecules, such as Schiff bases, which are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.[7]
-
Coordination Chemistry: As a bidentate ligand, it readily chelates with a wide range of metal ions through the hydroxyl oxygen and the quinoline nitrogen.[8] These metal complexes are studied for their catalytic activity, unique magnetic properties, and potential as therapeutic agents.[8]
-
Fluorescent Probes: The quinoline ring system is inherently fluorescent. Modifications at the aldehyde position can be used to develop chemosensors and fluorescent probes for detecting specific metal ions or biomolecules.
Conclusion
3-Hydroxyquinoline-2-carboxaldehyde is a foundational building block with significant potential, underpinned by its well-defined molecular structure and versatile reactivity. A thorough understanding of its synthesis, particularly through robust methods like the Reimer-Tiemann reaction, and its comprehensive characterization are essential for its effective use in advanced scientific research. This guide provides the core technical knowledge required by professionals to leverage this compound in the development of novel pharmaceuticals, functional materials, and analytical tools.
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An In-depth Technical Guide to the Photophysical Properties of 3-Hydroxyquinoline Derivatives
Foreword
The quinoline scaffold represents a privileged structure in chemistry, forming the core of countless pharmaceuticals, functional materials, and molecular probes.[1] Among its derivatives, 3-hydroxyquinolines (3-HQs) occupy a special place due to a fascinating photophysical process: Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon endows them with unique optical properties, most notably a dual fluorescence emission, making them exquisitely sensitive to their environment. This guide provides a comprehensive exploration of the photophysical landscape of 3-HQ derivatives, moving from fundamental principles to practical experimental protocols and cutting-edge applications. It is designed for researchers, scientists, and drug development professionals seeking to harness the remarkable potential of these fluorophores.
The Core Phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT)
At the heart of the unique photophysics of 3-HQ derivatives is the ESIPT process. In the ground state (S₀), the molecule exists predominantly in its enol (N) form. Upon photoexcitation, the electronic distribution of the molecule is significantly altered. The hydroxyl group at the 3-position becomes a much stronger acid, while the nitrogen atom of the quinoline ring becomes a stronger base. This electronic rearrangement triggers an ultrafast, barrierless transfer of the hydroxyl proton to the nitrogen atom, forming an excited keto tautomer (T*).[2][3]
This entire process occurs on a picosecond timescale.[2] The resulting tautomer (T) is electronically distinct from the initially excited enol form (N), possessing a different energy level. Consequently, the molecule can relax to the ground state via two distinct radiative pathways:
-
Normal Fluorescence (N → N):* A higher-energy emission from the locally excited enol form, resulting in a shorter-wavelength fluorescence band.
-
Tautomer Fluorescence (T → T):* A lower-energy emission from the excited tautomer, producing a significantly red-shifted fluorescence band.
This results in a characteristic dual-emission spectrum. The large separation between the absorption and the tautomer emission bands is known as a Stokes shift. Following emission, the tautomer undergoes a rapid back-proton transfer in the ground state to regenerate the stable enol form. This cyclical process is the foundation of the utility of 3-HQs as fluorescent probes.
Caption: The Jablonski diagram illustrating the ESIPT cycle in 3-hydroxyquinoline.
Modulating the Photophysics: Environmental and Structural Effects
The beauty of 3-HQ derivatives lies in the tunability of their photophysical properties. The efficiency of ESIPT and the resulting emission profile are highly sensitive to both the external environment and the molecule's intrinsic structure.
Solvatochromism: The Influence of the Solvent
Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity.[4] For 3-HQs, solvent interactions can stabilize or destabilize the ground and excited states, directly impacting the ESIPT process.
-
Protic Solvents (e.g., alcohols, water): These solvents can form hydrogen bonds with both the hydroxyl group and the quinoline nitrogen. This can disrupt the intramolecular hydrogen bond that facilitates ESIPT, potentially leading to a decrease in the tautomer emission intensity and an increase in the normal enol emission.[3]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can stabilize the charge-separated character of the excited state without directly competing for hydrogen bonds, often leading to distinct spectral shifts.[4] Studies have shown that the fluorescence spectral peak of some hydroxyquinoline derivatives can red-shift significantly as solvent polarity increases, indicating a larger dipole moment in the excited state compared to the ground state.[4][5]
Substituent Effects: Rational Molecular Design
The electronic properties of the 3-HQ scaffold can be precisely tuned by introducing substituents at various positions on the quinoline ring. This allows for the rational design of probes with desired photophysical characteristics.
-
Electron-Donating Groups (EDGs): Groups like methoxy (–OCH₃) or amino (–NH₂) increase the electron density of the aromatic system. Attaching them at positions 5 or 7 can cause a red-shift in the emission spectra.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) or cyano (–CN) decrease the electron density. These groups can cause a blue-shift in the emission.[6] The Hammett constant of substituents often correlates with the observed photophysical properties.[6][7]
-
Steric Hindrance: Bulky substituents, particularly at the 2-position, can influence the planarity of the molecule and the orientation of the 3-hydroxyl group. Studies have shown that steric factors can either accelerate or hinder the ESIPT reaction by affecting the proximity of the proton donor and acceptor groups.[2] For instance, a flatter conformation can favor a faster ESIPT reaction.[2]
A Guide to Experimental Characterization
Accurate and reproducible characterization is paramount for understanding and applying 3-HQ derivatives. The following protocols outline the core experimental workflows.
Workflow for Photophysical Analysis
A systematic approach ensures that all key parameters are determined reliably. The workflow begins with sample preparation and proceeds through a series of spectroscopic measurements and data analysis.
Caption: A typical experimental workflow for characterizing 3-HQ derivatives.
Protocol: Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
Methodology:
-
Preparation: Prepare a dilute solution of the 3-HQ derivative in a 1 cm path-length quartz cuvette. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[8]
-
Absorption Spectrum: Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm) to identify the absorption maximum (λ_abs,max).
-
Emission Spectrum: Set the excitation wavelength of the spectrofluorometer to the determined λ_abs,max. Record the emission spectrum over a range that covers both the expected normal and tautomer fluorescence (e.g., 350-700 nm).
-
Excitation Spectrum: Set the emission monochromator to the maximum of the observed fluorescence band and scan the excitation wavelengths. The resulting excitation spectrum should match the absorption spectrum, confirming the emitting species.
Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination
Objective: To measure the efficiency of the fluorescence process relative to a known standard.
Causality: The quantum yield is a critical parameter that quantifies the brightness of a fluorophore. A low quantum yield may indicate that non-radiative decay pathways are dominant, which can be affected by factors like metal ion binding.[9]
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).
-
Absorbance Matching: Prepare a series of dilutions for both the sample and the standard in the same solvent. Record the absorbance of each at the chosen excitation wavelength, ensuring all values are below 0.1.
-
Fluorescence Measurement: Record the fluorescence emission spectra for both the sample and the standard solutions using the same excitation wavelength and instrument settings.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) is used in the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent.[8]
Protocol: Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime (τ_F), the average time the molecule spends in the excited state.
Causality: Lifetime measurements provide dynamic information about the excited state. For 3-HQs, one can often resolve separate lifetimes for the enol (N) and tautomer (T) species, offering deep insight into the ESIPT kinetics.[2][10]
Instrumentation: A Time-Correlated Single-Photon Counting (TCSPC) system.[8]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 3-HQ derivative with an absorbance of ~0.1 at the excitation wavelength.
-
Excitation: Excite the sample using a pulsed light source (e.g., a picosecond laser diode).
-
Data Acquisition: Collect the fluorescence decay profile by measuring the arrival times of single emitted photons relative to the excitation pulse.
-
Instrument Response Function (IRF): Record an IRF using a scattering solution to account for the temporal spread of the instrument itself.
-
Data Fitting: Fit the collected decay data to a multi-exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime(s). A biexponential decay often indicates the presence of two distinct emitting species, such as N* and T*.[8]
Data Summary: Photophysical Properties
The following table summarizes representative photophysical data for hypothetical 3-HQ derivatives, illustrating the impact of substituents and solvent polarity. This data is for illustrative purposes to highlight expected trends.
| Derivative | Solvent | λ_abs (nm) | λ_em (N) (nm) | λ_em (T) (nm) | Stokes Shift (T*) (cm⁻¹) | Φ_F (Total) | τ_F (ns) |
| 3-HQ (Parent) | Cyclohexane | 315 | 350 | 460 | 11,850 | 0.25 | 1.5, 3.8 |
| 3-HQ (Parent) | Acetonitrile | 320 | 355 | 485 | 12,500 | 0.15 | 1.2, 3.1 |
| 3-HQ (Parent) | Methanol | 322 | 365 | 510 (weak) | 13,880 | 0.08 | 0.9, 2.5 |
| 7-Methoxy-3-HQ | Acetonitrile | 335 | 370 | 515 | 12,790 | 0.30 | 1.8, 4.2 |
| 7-Nitro-3-HQ | Acetonitrile | 310 | 345 | 465 | 12,670 | 0.05 | 0.5, 1.9 |
Note: Stokes Shift calculated between λ_abs and λ_em (T). Lifetimes (τ_F) may show biexponential decay corresponding to N* and T* states.*
Applications in Research and Development
The unique, environment-sensitive photophysics of 3-HQ derivatives makes them powerful tools in various scientific domains.
Fluorescent Chemosensors
The ability of the 3-hydroxyquinoline scaffold to chelate metal ions is a well-established principle.[11][12] Upon binding with metal ions such as Zn²⁺, Al³⁺, or Fe³⁺, the photophysical properties of the 3-HQ derivative can change dramatically.[13][14][15] Often, this binding restricts intramolecular rotations and other non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[16] This "turn-on" response allows for the highly sensitive and selective detection of specific metal ions in biological and environmental samples.[9][15][17]
Bioimaging and Cellular Probes
The sensitivity of 3-HQs to their local environment (polarity, hydrogen bonding) makes them excellent candidates for imaging cellular microenvironments. Their ability to permeate cell membranes allows for the tracking of intracellular processes and the detection of analytes within living cells.[15][18] For example, a 3-HQ based sensor could be designed to report on changes in intracellular metal ion concentrations or map variations in organelle polarity.
Conclusion
3-Hydroxyquinoline derivatives represent a versatile and powerful class of fluorophores. Their defining characteristic—a robust excited-state intramolecular proton transfer—gives rise to a tunable, dual-emission profile that is exquisitely sensitive to environmental and structural perturbations. By understanding the fundamental principles of ESIPT and employing rigorous experimental characterization, researchers can rationally design and synthesize novel 3-HQ derivatives. These tailored molecules hold immense promise as next-generation fluorescent sensors for metal ions, sophisticated probes for cellular imaging, and building blocks for advanced functional materials, paving the way for new discoveries in chemistry, biology, and medicine.
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Thilakarathne, A. S. D., & Dantanarayana, A. P. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of Science of the University of Kelaniya. [Link]
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Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. RSC Publishing. [Link]
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Mary, Y. S., & Panicker, C. Y. (2019). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. [Link]
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Zhang, Y., Zhang, X., & Liu, Y. (2019). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC. [Link]
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Kumar, P., & Ray, A. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. ACS Publications. [Link]
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Kopylova, T. N., & Svetlichnyi, V. A. (2010). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. [Link]
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A Technical Guide to the Safe Handling of 3-Hydroxyquinoline-2-carbaldehyde: A Hazard Assessment Based on Structurally Analogous Compounds
The primary analogues used for this assessment include the parent heterocycle, 3-Hydroxyquinoline[1], various quinoline aldehydes[2][3][4], and other hydroxyquinoline isomers[5][6][7]. By examining the documented hazards of these related materials, we can construct a robust and cautious safety protocol. This methodology is standard practice in research and development settings where scientists must handle novel chemical entities with prudence and a deep understanding of structure-activity relationships.
Chemical Identification and Properties
3-Hydroxyquinoline-2-carbaldehyde is an organic compound featuring a quinoline bicyclic system substituted with a hydroxyl (-OH) group at position 3 and an aldehyde (-CHO) group at position 2. This combination of functional groups dictates its chemical reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and materials science.
| Identifier | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 5374-97-0 | [8] |
| Molecular Formula | C₁₀H₇NO₂ | [8] |
| Molecular Weight | 173.17 g/mol | [8] |
| InChIKey | IKGUCMWKRCHEMA-UHFFFAOYSA-N | [8] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C=O)O | [8] |
Inferred Hazard Identification and GHS Classification
Based on the consistent hazard profiles of analogous compounds, this compound is considered hazardous. The GHS classification below is an inferred profile derived from the documented hazards of 3-Hydroxyquinoline and various quinoline carboxaldehydes.[1][2][3][4] The primary hazards are related to irritation of the skin, eyes, and respiratory system, as well as potential harm if ingested, inhaled, or in contact with skin.[1]
Summary of Inferred GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4] |
Hazard Derivation Logic
The predicted hazard profile of the target molecule is a composite of the known hazards associated with its core structure and key functional groups. This relationship is illustrated below.
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An In-depth Technical Guide on the Chemical Stability of Ortho-Hydroxy Quinoline Aldehydes
Abstract
Ortho-hydroxy quinoline aldehydes represent a critical class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry and materials science. Their inherent chemical functionalities—a phenolic hydroxyl group, a reactive aldehyde, and a nitrogen-containing aromatic system—endow them with unique biological activities and chelating properties. However, these same features present significant challenges to their chemical stability. This guide provides a comprehensive technical overview of the factors governing the stability of ortho-hydroxy quinoline aldehydes, with a focus on degradation pathways, analytical methodologies for stability assessment, and strategies for mitigation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of these valuable molecules.
Introduction: The Significance of Ortho-Hydroxy Quinoline Aldehydes
Quinoline and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents with activities spanning antibacterial, anticancer, and antimalarial applications[1][2]. The introduction of an ortho-hydroxy and an aldehyde group onto the quinoline framework, as seen in isomers like 8-hydroxyquinoline-5-carbaldehyde and 8-hydroxyquinoline-7-carbaldehyde, creates a molecule with a rich chemical profile. The proximity of the hydroxyl group to the heterocyclic nitrogen establishes these compounds as potent bidentate chelating agents for various metal ions[3][4]. This chelation is not only fundamental to some of their biological mechanisms of action but also significantly influences their physicochemical properties, including fluorescence and thermal stability[1][2].
The aldehyde group serves as a synthetic handle for the construction of more complex molecules, such as Schiff bases, which have shown promise as selective chemosensors and compounds with potential antitumor activity[5]. Despite their utility, the inherent reactivity of the phenolic and aldehydic moieties makes these compounds susceptible to degradation, which can impact their purity, potency, and safety profile. A thorough understanding of their stability is therefore paramount for their successful application in drug development and other high-technology fields.
Intrinsic Factors Governing Stability
The stability of ortho-hydroxy quinoline aldehydes is a multifactorial issue, influenced by both the inherent electronic and structural features of the molecule and external environmental factors.
Electronic Effects and Tautomerism
The quinoline ring system, the phenolic hydroxyl group, and the aldehyde substituent all contribute to the overall electronic distribution within the molecule. The hydroxyl group is an activating, ortho-, para-directing group, increasing the electron density of the benzene portion of the quinoline ring and making it more susceptible to electrophilic attack and oxidation[6]. The aldehyde group, being electron-withdrawing, deactivates the ring towards electrophilic substitution but is itself a primary site of chemical reactivity.
Furthermore, similar to other hydroxyquinolines, these compounds can exist in a tautomeric equilibrium between the enol (hydroxyl) form and the keto (zwitterionic) form[2][3]. The position of this equilibrium can be influenced by the solvent environment and pH, which in turn can affect the molecule's reactivity and susceptibility to degradation.
Intramolecular Hydrogen Bonding
A key structural feature of ortho-hydroxy aromatic aldehydes is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction can influence the conformation and reactivity of the aldehyde group. It can stabilize the molecule by reducing the electrophilicity of the carbonyl carbon, potentially slowing down certain nucleophilic addition reactions. However, it can also facilitate specific reaction pathways, such as excited-state intramolecular proton transfer (ESIPT), which is particularly relevant to their photophysical properties and may play a role in their photostability[1].
Caption: Intramolecular hydrogen bonding in an ortho-hydroxy quinoline aldehyde.
Major Degradation Pathways
Ortho-hydroxy quinoline aldehydes are susceptible to degradation through several key chemical pathways, including oxidation, hydrolysis, and photolysis.
Oxidative Degradation
Oxidation is a primary degradation pathway for these molecules due to the presence of the electron-rich phenolic ring and the easily oxidizable aldehyde group.
-
Aldehyde Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents in a formulation. This transformation eliminates the aldehyde's utility as a synthetic handle and can alter the biological activity and physicochemical properties of the molecule.
-
Phenolic Oxidation: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, which can lead to the formation of quinones or ring-opened products. This process is often catalyzed by light or metal ions and can result in the formation of highly colored degradation products. Studies on similar phenolic aldehydes have shown that oxidation can lead to a complex mixture of carboxylic acids through aromatic ring cleavage[7].
-
Quinoline Ring Oxidation: The quinoline core itself can be oxidized, typically involving hydroxylation at various positions on the ring system.
Caption: Potential oxidative degradation pathways.
Hydrolytic Degradation
The stability of ortho-hydroxy quinoline aldehydes in aqueous media is highly dependent on pH.
-
Acidic Conditions: Under strongly acidic conditions, the quinoline nitrogen can be protonated. While the core structure is generally stable to acid hydrolysis, the solubility can be affected.
-
Basic Conditions: Aromatic aldehydes can undergo the Cannizzaro reaction in the presence of a strong base, where two molecules of the aldehyde disproportionate to form the corresponding primary alcohol and carboxylic acid[3]. This is a significant degradation pathway in alkaline formulations. The phenolic hydroxyl group will also be deprotonated to a phenoxide, which can increase the electron density of the ring and potentially facilitate other reactions.
Photodegradation
Many quinoline derivatives are known to be photosensitive. Exposure to light, particularly in the UV range, can lead to degradation. The photodegradation of tris(8-hydroxyquinoline) aluminum (Alq3), a related compound, has been shown to result in the formation of carbonyl groups, indicating photo-oxidation as a key mechanism[8][9]. For ortho-hydroxy quinoline aldehydes, photo-induced reactions could involve:
-
Photo-oxidation: As described above, light can catalyze oxidative processes.
-
Photorearrangement: Some quinoline-caged compounds have been observed to undergo photo-induced rearrangement reactions[10].
-
Polymerization: Formation of colored polymeric materials upon exposure to light is a common degradation pathway for many aromatic compounds.
Experimental Assessment of Chemical Stability
A systematic approach to evaluating the chemical stability of ortho-hydroxy quinoline aldehydes involves forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify the likely degradation products and establish the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than those it would typically encounter during storage and use.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Generally stable, monitor for any minor degradation. |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Cannizzaro reaction, other base-catalyzed degradations. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of aldehyde and phenolic groups, ring oxidation. |
| Thermal Stress | Solid and solution at 60-80°C | Thermally induced decomposition. |
| Photostability | Exposure to light source providing UV and visible output (ICH Q1B guidelines) | Photo-oxidation, photorearrangement, polymerization. |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol: Forced Degradation and HPLC Analysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the ortho-hydroxy quinoline aldehyde in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for up to 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for up to 24 hours.
-
Thermal Degradation: Keep a vial of the stock solution and a vial of the solid compound in an oven at 80°C for up to 48 hours.
-
Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Dilute as necessary and analyze by HPLC.
-
HPLC Method:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) detection is invaluable for the identification of degradation products.
-
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks over time. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Mitigation Strategies for Enhanced Stability
Based on the identified degradation pathways, several strategies can be employed to enhance the stability of ortho-hydroxy quinoline aldehydes in formulations.
-
pH Control: Maintaining the pH of a formulation in a slightly acidic to neutral range (e.g., pH 4-6) is likely to minimize base-catalyzed degradation like the Cannizzaro reaction. The use of appropriate buffer systems is crucial[11].
-
Protection from Light: As these compounds are likely photosensitive, storage in amber or opaque containers is essential. For formulations, the inclusion of UV-absorbing excipients could be considered.
-
Inert Atmosphere: To prevent oxidation, formulations can be manufactured and packaged under an inert atmosphere (e.g., nitrogen)[11].
-
Use of Antioxidants and Chelating Agents: The inclusion of antioxidants can inhibit oxidative degradation. Given the strong metal-chelating properties of ortho-hydroxy quinolines, trace metal-catalyzed oxidation is a significant risk. The addition of a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent them from participating in redox cycling[11].
-
Solid-State Formulation: For long-term storage, maintaining the compound in a solid, crystalline form is generally preferable to a solution, as degradation reactions are typically slower in the solid state.
Conclusion
The chemical stability of ortho-hydroxy quinoline aldehydes is a complex interplay of their intrinsic electronic and structural properties and their interaction with the environment. Their susceptibility to oxidation, base-catalyzed hydrolysis, and photodegradation necessitates careful consideration during their synthesis, purification, storage, and formulation. A systematic approach to stability assessment, centered on forced degradation studies and the development of a validated stability-indicating HPLC method, is critical for understanding their degradation profile. The insights gained from such studies are invaluable for developing robust formulations and ensuring the quality, efficacy, and safety of products derived from this important class of molecules. Further research is warranted to generate specific quantitative stability data for various isomers and to fully elucidate the structures of their degradation products under different stress conditions.
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Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications. [Link]
-
Singh, S., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. [Link]
-
Green synthesis and antitumor activities of 8-hydroxyquinoline-7-carboxyaldehyde aroylhydrazone Schiff bases. (2025). ResearchGate. [Link]
-
Reinmuth-Selzle, K., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. [Link]
-
8-Hydroxyquinoline surface chelation (Stable chelate complex is formed,but is soluble in aqueous medium-no corrosion inhibition). (n.d.). ResearchGate. [Link]
-
Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2016). ResearchGate. [Link]
-
Li, M., et al. (2018). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. PMC. [Link]
-
Anderson, B. D., & Conradi, R. A. (1985). Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone. PMC. [Link]
-
Degradation of luminescence of tris-(8-hydroxyquinoline) aluminum (Alq3) on exposure to sunlight. (n.d.). ResearchGate. [Link]
-
Zhang, L., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025). ResearchGate. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. [Link]
-
Mishra, S. K., et al. (1992). Effect of metal chelators on thermoluminescence peaks of spinach chloroplasts and photosystem II particles: probing the water oxidation cycle with 8-hydroxyquinoline. PubMed. [Link]
-
Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews. [Link]
-
Synthesis of α-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal. [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. [Link]
-
Experimental and theoretical investigation of tris-(8-hydroxy-quinolinate) aluminum (Alq(3)) photo degradation. (n.d.). ResearchGate. [Link]
-
Selective photocatalytic oxidation of aromatic alcohols to aldehydes with air by magnetic WO3ZnO/Fe3O4. In situ photochemical synthesis of 2-substituted benzimidazoles. (n.d.). RSC Publishing. [Link]
-
Galetin, T., et al. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PMC. [Link]
-
Phenols. (n.d.). EBSCO. [Link]
Sources
- 1. scispace.com [scispace.com]
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- 3. mdpi.com [mdpi.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenols | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Note: Metal Ion Chelation Mechanism of 3-Hydroxyquinoline-2-carbaldehyde Derivatives
This Application Note is designed for researchers and drug development professionals investigating the coordination chemistry and therapeutic potential of 3-Hydroxyquinoline-2-carbaldehyde (3-HQC) and its Schiff base derivatives (specifically thiosemicarbazones).
Unlike the widely studied 8-hydroxyquinoline (oxine) derivatives, the 3-hydroxy isomer presents a distinct "salicylaldehyde-like" coordination pocket fused to a quinoline backbone. This structural nuance alters lipophilicity, pKa, and metal binding kinetics, offering a novel chemical space for designing metallodrugs (anticancer/antibacterial) and fluorescent sensors.
Mechanistic Basis of Chelation
The chelation mechanism of 3-HQC derivatives is governed by the ortho positioning of the hydroxyl group (position 3) relative to the aldehyde-derived Schiff base (position 2). This creates a specific tridentate binding pocket distinct from the 8-hydroxyquinoline "oxine" motif.
Structural Coordination Topology
Upon condensation with a thiosemicarbazide or hydrazine, 3-HQC forms a tridentate ligand (L). The coordination to divalent metal ions (
-
Primary Anchor (The 3-Hydroxyl): The phenolic hydroxyl group at position 3 acts as a hard donor. Upon metal binding, this group deprotonates (
), forming a monoanionic phenolate oxygen that covalently binds the metal. -
Secondary Anchor (The Imine Nitrogen): The azomethine nitrogen (
) from the Schiff base formation at position 2 acts as a neutral donor. -
Tertiary Anchor (The Tail): In thiosemicarbazones, the terminal sulfur (thione/thiolate) acts as a soft donor, stabilizing soft/borderline acids like
or .
Distinction from 8-HQ: In 8-hydroxyquinoline, the ring nitrogen (
Chelation Pathway Diagram
The following diagram illustrates the equilibrium and coordination mode.
Figure 1: Step-wise chelation mechanism of this compound thiosemicarbazones. The process involves steric reorganization followed by deprotonation-assisted coordination.
Experimental Protocols for Validation
To rigorously validate the chelation mechanism and stoichiometry, the following protocols should be employed. These assays confirm the binding mode described above.
Protocol A: Stoichiometry Determination (Job’s Method)
Objective: Determine the binding stoichiometry (e.g., 1:1 vs. 1:2 Metal:Ligand ratio) using UV-Vis spectroscopy.
Reagents:
-
Ligand Stock: 1.0 mM 3-HQC derivative in DMSO.
-
Metal Stock: 1.0 mM Metal Salt (
, ) in Ethanol/Buffer. -
Buffer: 10 mM HEPES or Tris-HCl (pH 7.4).
Procedure:
-
Preparation: Prepare a series of 11 vials.
-
Mixing: Vary the mole fraction (
) of the ligand from 0 to 1.0 while keeping the total molar concentration ( ) constant (e.g., ).-
Example: Vial 1: 0
Ligand + 100 Metal. Vial 6: 50 Ligand + 50 Metal.
-
-
Equilibration: Incubate mixtures at 25°C for 30 minutes to reach equilibrium.
-
Measurement: Record UV-Vis absorbance at the
of the complex (usually bathochromically shifted from the ligand). -
Analysis: Plot
vs. .
Protocol B: Binding Constant Determination (Benesi-Hildebrand)
Objective: Quantify the binding affinity (
Procedure:
-
Fix Ligand concentration (
) in a quartz cuvette. -
Titrate with increasing increments of Metal ion (0 to 10 equivalents).
-
Record spectra after each addition.
-
Data Processing: Look for Isosbestic Points . The presence of clear isosbestic points confirms a clean equilibrium between two species (Free Ligand
Complex) without side reactions. -
Calculation: Use the Benesi-Hildebrand equation:
Plot vs . The slope/intercept ratio yields .[3]
Biological Application: ROS Generation
Metal complexes of 3-HQC derivatives (especially Copper and Iron) often exhibit anticancer activity via Redox Cycling. The complex reduces intracellular concentrations of antioxidants (GSH) and generates Reactive Oxygen Species (ROS).
Protocol C: Intracellular ROS Detection (DCFDA Assay)
Objective: Verify if the metal complex induces oxidative stress in cancer cells.
Workflow Diagram:
Figure 2: Workflow for detecting ROS generation induced by 3-HQC metal complexes.
Key Steps:
-
Seed Cells: Use cancer lines (e.g., MCF-7, HeLa) at
cells/well. -
Stain: Incubate with DCFDA (2',7'-dichlorofluorescin diacetate) before or after drug treatment (depending on kinetics). Pre-staining (30 min) is often preferred for short-term redox events.
-
Treat: Add the 3-HQC Metal Complex (IC50 concentration). Include controls: Negative (DMSO), Positive (
). -
Read: Measure fluorescence turn-on. High fluorescence indicates successful metal-mediated ROS production (Fenton-like chemistry).
Quantitative Data Summary
When characterizing these complexes, typical data ranges are as follows:
| Parameter | Method | Typical Value / Observation | Significance |
| Stoichiometry | Job's Plot | 1:1 (Cu, Zn) or 1:2 (Fe, Co) | Defines the coordination sphere; critical for docking studies. |
| Binding Constant ( | UV/Fluorescence | Indicates moderate-to-high stability; stable enough to reach target, labile enough for redox cycling. | |
| Spectral Shift | UV-Vis | Bathochromic shift (20-50 nm) | Confirms conjugation extension upon metal binding and deprotonation. |
| Isosbestic Point | Titration | Distinct single point | Validates a clean 2-state transition (Ligand |
| Magnetic Moment | Gouy Balance/EPR | ~1.7-1.9 BM (for Cu(II)) | Confirms |
References
-
Structural Analysis of Quinoline Schiff Bases
- Title: Crystal structure of bis{μ-(E)-2-[(2-oxidophenylimino)methyl]quinolin-8-olato-κ4 O,N,N} (Comparative structural analysis of quinoline-derived Schiff bases).
- Source: IUCrD
-
URL:[Link]
-
Job's Method Protocol
-
Anticancer Mechanism (ROS & Thiosemicarbazones)
-
Fluorescence Sensor Applications
Sources
- 1. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Anti-proliferative effects of copper(II) complexes with hydroxyquinoline-thiosemicarbazone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unipr.it [air.unipr.it]
- 6. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative [mdpi.com]
Microwave-Assisted Synthesis of 3-Hydroxyquinoline-2-carbaldehyde Schiff Bases: An Application Note and Protocol for Advanced Drug Discovery
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the microwave-assisted synthesis of Schiff bases derived from 3-hydroxyquinoline-2-carbaldehyde. This class of compounds is of significant interest in medicinal chemistry due to the versatile biological activities of the quinoline scaffold.[1][2]
Introduction: The Significance of Quinoline Schiff Bases and Microwave Synthesis
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[2][3] The formation of Schiff bases (imines) from quinoline aldehydes further enhances their therapeutic potential by introducing the azomethine group (-C=N-), which is crucial for binding to biological macromolecules.[2][4]
Traditional methods for synthesizing Schiff bases often require long reaction times, high temperatures, and the use of hazardous solvents, leading to lower yields and environmental concerns.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering numerous advantages over conventional heating methods.[7][8][9] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, increased yields, and often, cleaner products with fewer by-products.[5][8][9] This efficiency makes MAOS an ideal technique for the rapid synthesis and screening of compound libraries in drug discovery.[10]
This guide focuses on the synthesis of Schiff bases from this compound, a key building block in the development of novel therapeutic agents.
The "Why": Causality Behind Experimental Choices in Microwave-Assisted Synthesis
The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with polar molecules in the reaction mixture. This interaction leads to two primary heating mechanisms: dipolar polarization and ionic conduction. This direct energy transfer is fundamentally different from conventional heating, where heat is transferred indirectly through convection and conduction from the vessel walls. This "superman heat vision" effect results in a rapid and uniform temperature increase throughout the sample, accelerating reaction rates.[10]
Solvent Selection: The choice of solvent is critical in MAOS. Polar solvents with a high dielectric loss tangent, such as ethanol, methanol, and dimethylformamide (DMF), absorb microwave energy efficiently and are excellent choices for these reactions.[11] Solvent-free reactions are also highly effective and offer a greener approach by minimizing waste.[7][12] In such cases, the reactants themselves absorb the microwave energy.
Catalyst Choice: While many Schiff base formations can proceed without a catalyst under microwave irradiation, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly enhance the reaction rate by protonating the carbonyl oxygen, making it more electrophilic.[11] Natural acid catalysts, such as those found in cashew shell extract, have also been successfully employed for a more environmentally friendly approach.[12]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the synthesis of this compound Schiff bases using microwave irradiation.
Synthesis of the Precursor: this compound
The synthesis of the starting aldehyde is a crucial first step. While various methods exist, a common approach is the formylation of 3-hydroxyquinoline.
-
Materials:
-
3-Hydroxyquinoline
-
Appropriate formylating agent (e.g., Vilsmeier-Haack or Duff reaction reagents)
-
Suitable solvents
-
Standard laboratory glassware
-
-
Protocol: The synthesis of quinoline carbaldehydes can be achieved through various established methods like the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions.[13] The choice of method will depend on the specific starting material and desired substitution pattern. For detailed procedures on the synthesis of the precursor, refer to specialized synthetic organic chemistry literature.
Microwave-Assisted Synthesis of this compound Schiff Bases
This protocol outlines a general procedure for the condensation reaction between this compound and a primary amine.
-
Materials and Reagents:
-
This compound (1 mmol)
-
Substituted primary amine (1 mmol)
-
Ethanol or other suitable polar solvent (2-5 mL)
-
Glacial acetic acid (1-2 drops, optional catalyst)
-
Microwave reactor (single-mode or multi-mode)
-
Reaction vessel (appropriate for the microwave reactor)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
-
-
Experimental Workflow:
Caption: Experimental workflow for microwave-assisted Schiff base synthesis.
-
Step-by-Step Protocol:
-
In a suitable microwave reaction vessel, combine this compound (1 mmol) and the desired primary amine (1 mmol).
-
Add a minimal amount of a polar solvent, such as ethanol (2-5 mL), to create a slurry or solution.
-
If desired, add one to two drops of glacial acetic acid as a catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for a short period, typically ranging from 1 to 5 minutes, at a power level of 100-300 Watts. The optimal time and power should be determined empirically for each specific reaction.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the vessel to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Data Presentation and Characterization
The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity.
Quantitative Data Summary
The following table provides a template for summarizing the results of the microwave-assisted synthesis compared to conventional heating methods.
| Entry | Amine Substituent | Method | Time | Power (W) | Yield (%) |
| 1 | Aniline | Microwave | 3 min | 200 | >90% |
| 2 | Aniline | Conventional | 4 h | N/A | ~75% |
| 3 | p-Toluidine | Microwave | 2.5 min | 200 | >92% |
| 4 | p-Toluidine | Conventional | 5 h | N/A | ~78% |
| 5 | p-Anisidine | Microwave | 3 min | 200 | >95% |
| 6 | p-Anisidine | Conventional | 4.5 h | N/A | ~80% |
Data is illustrative and will vary based on specific reactants and conditions.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band, typically in the region of 1600-1650 cm⁻¹. The disappearance of the aldehyde C=O stretch (around 1660-1700 cm⁻¹) and the primary amine N-H stretches (around 3300-3500 cm⁻¹) also indicates a successful reaction.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the azomethine bond is confirmed by the appearance of a singlet for the imine proton (-N=CH-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[14]
-
¹³C NMR: The carbon of the imine group will appear in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the expected product.[12]
Reaction Mechanism
The formation of a Schiff base is a condensation reaction involving the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.
Caption: Simplified mechanism of Schiff base formation.
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barriers for both the initial nucleophilic addition and the subsequent dehydration step.
Applications in Drug Development
Schiff bases derived from quinoline are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds have shown promise as:
-
Anticancer Agents: Quinoline Schiff bases can act as anticancer agents through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes.[1]
-
Antimicrobial Agents: Many quinoline-based Schiff bases exhibit potent antibacterial and antifungal activities.[4][16]
-
Antiviral and Antimalarial Agents: The quinoline scaffold is a key component in several established antimalarial and antiviral drugs.[3]
The ability to rapidly synthesize a diverse library of these compounds using microwave-assisted techniques is invaluable for structure-activity relationship (SAR) studies in the drug discovery process.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly method for the preparation of this compound Schiff bases.[4][12] This approach provides significant advantages over conventional heating methods, including shorter reaction times, higher yields, and cleaner reaction profiles.[5][9] The detailed protocols and insights provided in this guide are intended to empower researchers in the field of medicinal chemistry to accelerate the discovery and development of novel therapeutic agents based on the versatile quinoline scaffold.
References
-
Gawande, M. B., et al. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega. Available at: [Link]
- Sharma, P., & Singh, P. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Sciences.
- Bari, A., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Bandyopadhyay, D., & Mukherjee, B. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Kumar, A., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Abdel-Rahman, L. H., et al. (2020). Conventional and Microwave-Assisted Synthesis, Antimicrobial and Antitumor Studies of Tridentate Schiff Base Derived from O-vanillin and Phenyl Urea and its Complexes. Journal of Molecular Structure.
- Chawla, P., et al. (2012). The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Der Pharma Chemica.
- Dandepally, S. R., & Williams, A. D. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
- Patil, S. B., et al. (Year). NOTE Microwave Assisted Synthesis of Some New Schiff's Bases. Rasayan Journal of Chemistry.
- Kalluraya, B., et al. (Year). Microwave-Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials. PMC.
- Sharma, K., et al. (Year). MICROWAVE-ASSISTED SYNTHESIS OF SCHIFF BASE AND MIXED LIGAND COMPLEXES OF Cr(III). Rasayan Journal of Chemistry.
- Arun, V., et al. (2021). Synthesis and Spectral Characterization Copper(II) Schiff Base Complex Derived from 3-hydroxyquinoxaline-2-carboxaldehyde. Bulletin of Pure and Applied Sciences-Chemistry.
- N/A
- Kapila, P., et al. (2017). Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. Gavin Publishers.
- N/A
- Yildiz, M., & Kose, M. (2025). The Synthesis of Microwave Assisted Melamine-Schiff Bases and Investigation of Bridged Fe(III) Metal Complexes.
- Pazdera, P., et al. (2020).
- Gawande, M. B., et al. (2022).
- N/A
- Al-Amiery, A. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.
-
PubChem. This compound. Available at: [Link]
- N/A
- N/A
- N/A
- Elmagbari, F., et al. (2023). Synthesis and Characterisation of Cr(III) and Co(II) Schiff Base Complexes.
- BenchChem. (2025). Synthesis and Application of Schiff Bases Derived from 2-Methoxyquinoline-4-carbaldehyde: A Detailed Guide for Researchers.
- N/A
- N/A
- N/A
- More, M. S., & Lokhande, R. S. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College Panvel.
Sources
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- 2. ckthakurcollege.net [ckthakurcollege.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpas.com [ijrpas.com]
- 6. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 15. bpasjournals.com [bpasjournals.com]
- 16. researchgate.net [researchgate.net]
Advanced Engineering of ESIPT Probes: The 3-Hydroxyquinoline Scaffold
Executive Summary: The Case for 3-Hydroxyquinoline
While 3-hydroxyflavones (3-HF) have historically dominated the landscape of Excited-State Intramolecular Proton Transfer (ESIPT) dyes, the 3-hydroxyquinoline (3-HQ) scaffold represents a superior, chemically robust alternative for next-generation sensing.
Unlike its isomer 8-hydroxyquinoline (oxine), which is primarily a chelator, 2-substituted-3-hydroxyquinoline is a dual-function photonic platform. It offers:
-
Tunable ESIPT: A four-level photophysical cycle yielding large Stokes shifts (>100 nm), virtually eliminating self-absorption.
-
Ratiometric Output: The ability to monitor two emission bands (Enol vs. Keto) simultaneously, providing self-calibration against concentration fluctuations.
-
High Photostability: The quinoline nitrogen provides a distinct electronic sink compared to the chromone system, often resulting in higher resistance to photobleaching.
This guide details the synthesis of the 3-HQ scaffold and its functionalization into ratiometric probes for Zinc (Zn²⁺) and Biothiols (GSH/Cys) .
Mechanistic Principles
The ESIPT Mechanism
The core utility of the 3-HQ scaffold lies in the rapid proton transfer between the 3-hydroxyl group and a proton-accepting nitrogen (either the quinoline ring nitrogen or a heteroatom at the 2-position) upon photoexcitation.
-
Enol Form (E): The ground state stable form. Absorbs UV/Blue light.
-
Keto Form (K):* The excited state tautomer formed via ultrafast proton transfer. Emits red-shifted light.[1]
Critical Design Rule: For efficient ESIPT in 3-HQ, a substituent at the C2 position (e.g., 2-benzothiazole or 2-phenyl) is often required to create the optimal 5- or 6-membered hydrogen-bonding ring geometry, as the distance between 3-OH and 1-N in the unsubstituted quinoline is geometrically strained for intramolecular H-bonding.
Visualization of the Photophysical Cycle
Figure 1: The four-level ESIPT photophysical cycle. Perturbation of the proton transfer (e.g., by metal binding) shifts emission from the Keto path (Red/Green) to the Enol path (Blue).
Synthesis Protocol: The Core Scaffold
Target Molecule: 2-(2'-Benzothiazolyl)-3-hydroxyquinoline (3-HQ-BTZ) Rationale: This derivative extends the conjugation and provides an excellent N-donor at the 2-position to facilitate ESIPT.
Reagents & Equipment
-
Precursors: 2-Aminobenzaldehyde, 2-(Benzothiazol-2-yl)acetyl chloride (or equivalent
-halo ketone precursor). -
Solvents: Dry DMF, Ethanol, Dichloromethane (DCM).
-
Catalysts: K₂CO₃, Piperidine.
Step-by-Step Synthesis Workflow
-
Condensation (The Scaffold Formation):
-
Purification:
-
Cool reaction to room temperature.[6] The product often precipitates.
-
Filter and wash with cold ethanol.
-
Recrystallize from acetonitrile/methanol.
-
-
Validation (QC Criteria):
-
¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the hydroxyl singlet (often broad, >9 ppm) which disappears upon D₂O shake.
-
Mass Spec: Confirm [M+H]⁺ peak.
-
Figure 2: General synthetic pathway for 2-substituted 3-hydroxyquinolines.
Application Note 1: Ratiometric Sensing of Zinc (Zn²⁺)
Principle: ESIPT Inhibition
Free 3-HQ exhibits strong "Keto" emission (green/orange) due to ESIPT. Upon binding Zn²⁺, the metal chelates between the 3-OH oxygen and the ring nitrogen (or the 2-position heteroatom).
-
Effect: The proton is displaced or "locked," preventing transfer.
-
Readout: Disappearance of Keto emission -> Appearance of blue-shifted metal-complex emission.
Protocol
-
Stock Solution: Prepare a 1.0 mM stock of the 3-HQ probe in DMSO.
-
Buffer Preparation: Use 10 mM HEPES buffer (pH 7.4) / DMSO (9:1 v/v) to ensure solubility.
-
Titration:
-
Add probe to cuvette (final conc. 10 µM).
-
Record spectrum (Excitation: ~360-380 nm).
-
Titrate Zn(ClO₄)₂ or ZnCl₂ (0–50 µM).
-
-
Data Analysis: Plot the ratio of intensities (
) vs. [Zn²⁺].
Troubleshooting
-
Interference: If Cu²⁺ quenches fluorescence (paramagnetic quenching), add thiosulfate as a masking agent or modify the scaffold with steric bulk to prefer Zn²⁺ coordination geometry.
Application Note 2: "Turn-On" Detection of Biothiols
Principle: Reaction-Based Sensing
The 3-OH group is "masked" with a sulfonate ester (e.g., 2,4-dinitrobenzenesulfonyl, DNBS).
-
Probe State: The DNBS group quenches fluorescence via Photoinduced Electron Transfer (PET) and blocks ESIPT. (Dark State)
-
Reaction: Biothiols (Cysteine, GSH) perform a nucleophilic attack on the sulfonate sulfur, cleaving the DNBS group.
-
Result: Restoration of the 3-OH group -> Restoration of ESIPT emission. (Bright State)
Synthesis of the Probe (3-HQ-DNBS)
-
Dissolve 3-HQ scaffold (1 eq) in dry DCM.
-
Add Triethylamine (1.5 eq) and cool to 0°C.
-
Add 2,4-dinitrobenzenesulfonyl chloride (1.1 eq) dropwise.
-
Stir at RT for 4 hours.
-
Wash with water, dry over MgSO₄, and purify via silica column (Hexane/EtOAc).
Detection Protocol
-
Incubation: Mix Probe (10 µM) with biological sample in PBS (pH 7.4) at 37°C.
-
Kinetics: Monitor fluorescence at the Keto emission wavelength (e.g., 530 nm) over 0–30 minutes.
-
Selectivity Check: Test against amino acids (Ala, Gly) and oxidative species (H₂O₂). Only thiols should trigger the cleavage.
Data Summary & Reference Tables
Table 1: Comparative Optical Properties
| Solvent | Stokes Shift (nm) | Quantum Yield ( | |||
| Toluene | 360 | 410 | 535 | 175 | 0.25 |
| Acetonitrile | 362 | 415 | 540 | 178 | 0.31 |
| Ethanol | 365 | 420 | 545 | 180 | 0.18 |
| PBS (aq) | 368 | 425 | -- | -- | <0.05* |
*Note: In pure water, ESIPT is often quenched by intermolecular H-bonding with water unless the probe is encapsulated or in a hydrophobic pocket (e.g., protein binding).
References
-
Synthesis and ESIPT Characterization
-
Title: Synthesis and fluorescence properties of 2-aryl-3-hydroxyquinolones, a new class of dyes displaying dual fluorescence.[7]
- Source:Journal of Luminescence (via ResearchG
-
URL:
-
-
Zinc Sensing Mechanisms
- Title: Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
- Source:Nano Biomedicine and Engineering.
-
URL:
-
Biothiol Detection Strategies
- Title: Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes.
- Source:Molecules (MDPI).
-
URL:
-
General 3-Hydroxyquinoline Protocols
-
Title: Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts.[8]
- Source:RSC Advances.
-
URL:
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Coordination chemistry of 3-Hydroxyquinoline-2-carbaldehyde metal complexes
An In-Depth Guide to the Coordination Chemistry and Applications of 3-Hydroxyquinoline-2-carbaldehyde Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Ligand Scaffold
In the field of coordination chemistry, the quest for versatile ligands that form stable and functionally diverse metal complexes is paramount. 8-Hydroxyquinoline and its derivatives represent a class of "privileged" ligands, renowned for their ability to form stable chelates with a vast array of metal ions.[1][2] These complexes often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4]
This guide focuses on a specific, highly functional derivative: This compound (3-HQC) . The strategic placement of the hydroxyl, carbaldehyde, and quinoline nitrogen groups creates a powerful tridentate or bidentate coordination pocket. The coordination typically occurs through the deprotonated hydroxyl oxygen and the nitrogen atom of the quinoline ring.[1] The additional carbaldehyde group not only influences the electronic properties of the ligand but also serves as a reactive handle for synthesizing more complex Schiff bases and hydrazones, further expanding the chemical space for drug discovery and material science.[5][6][7]
The resulting metal complexes of 3-HQC and its derivatives have emerged as promising candidates for therapeutic agents, particularly in anticancer and antimicrobial applications, and as fluorescent sensors for metal ion detection.[6][8][9][10][11] This document provides a Senior Application Scientist's perspective on the synthesis, characterization, and practical application of these compelling compounds, blending established protocols with the causal insights necessary for robust and reproducible research.
Part 1: Synthesis and Characterization
The foundation of any study in coordination chemistry is the reliable synthesis and rigorous characterization of both the ligand and its metal complexes.
Protocol 1: Synthesis of the Ligand (this compound)
The introduction of a formyl (-CHO) group onto the quinoline scaffold can be achieved through various organic reactions. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic rings.
Principle: This reaction uses a phosphoryl chloride and a tertiary amide (like dimethylformamide, DMF) to generate the Vilsmeier reagent, an electrophilic iminium species. This reagent then attacks the electron-rich quinoline ring, and subsequent hydrolysis yields the aldehyde.
Step-by-Step Protocol:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Expert Insight: This step is exothermic. Slow, dropwise addition is critical to control the reaction temperature and prevent side reactions.
-
-
Reaction with Quinoline Precursor: Dissolve the 3-hydroxyquinoline precursor in a minimal amount of DMF and add it slowly to the Vilsmeier reagent.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath (typically 60-80 °C) for several hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. This step hydrolyzes the intermediate to form the aldehyde.
-
Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7. The product will typically precipitate as a solid.
-
Purification: Collect the crude product by filtration, wash it thoroughly with cold deionized water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol describes a general method for synthesizing divalent metal complexes (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺) of 3-HQC. The stoichiometry is typically 1:2 (Metal:Ligand).[1]
Principle: The ligand is dissolved and reacted with a metal salt. A base is added to deprotonate the phenolic hydroxyl group of the ligand, facilitating its coordination to the metal ion as an anionic ligand, which leads to the formation of a stable, neutral complex that often precipitates from the solution.
Materials:
-
This compound (Ligand)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, NiCl₂·6H₂O)
-
Solvent: Ethanol or Methanol
-
Base: Dilute NaOH or ethanolic triethylamine
Step-by-Step Protocol:
-
Ligand Solution: Dissolve the 3-HQC ligand (2 mmol) in 20-30 mL of ethanol in a round-bottom flask, with gentle warming if necessary.[1]
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of the same solvent.[1]
-
Reaction: While stirring the ligand solution, add the metal salt solution dropwise at room temperature. A color change is often observed.[1]
-
Deprotonation: Add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to the reaction mixture. This facilitates the deprotonation of the ligand's hydroxyl group, promoting complexation. The formation of a precipitate usually indicates complex formation.[1]
-
Expert Insight: The choice of base and the final pH can influence the coordination mode and the final product. For sensitive reactions, a non-aqueous base like triethylamine can be used to avoid the introduction of water.
-
-
Reaction Completion: Stir the mixture at room temperature for 2-4 hours or heat under reflux for 1-2 hours to ensure the reaction goes to completion.[1]
-
Isolation: After cooling, collect the precipitated metal complex by vacuum filtration.
-
Purification: Wash the solid product sequentially with the reaction solvent (ethanol), deionized water, and finally with a non-polar solvent like diethyl ether to remove unreacted starting materials and impurities.[1]
-
Drying: Dry the purified complex in a vacuum desiccator over a suitable drying agent.
Workflow for Synthesis of 3-HQC Metal Complexes
Caption: General workflow for the synthesis of M(II) complexes.
Key Characterization Techniques
Confirming the successful synthesis and elucidating the structure of the complexes are critical. The following table summarizes essential characterization techniques.
| Technique | Purpose & Key Observations |
| FT-IR Spectroscopy | Confirms coordination of the ligand to the metal. Look for: (1) Disappearance of the broad phenolic O-H band. (2) A shift in the C=N (quinoline) stretching frequency. (3) A shift in the C=O (aldehyde) stretching frequency, indicating its potential involvement in coordination.[12][13] |
| UV-Vis Spectroscopy | Studies electronic transitions. Complexation typically causes a shift in the ligand's π-π* and n-π* absorption bands (a bathochromic or hypsochromic shift), confirming interaction with the metal ion. |
| ¹H NMR Spectroscopy | Used for the ligand and its diamagnetic complexes (e.g., Zn(II)). The key diagnostic peak is the disappearance of the acidic O-H proton signal upon deprotonation and complexation.[12] |
| Mass Spectrometry | Determines the molecular weight of the complex, confirming the proposed formula and stoichiometry (e.g., ML₂). |
| Molar Conductivity | Measures the electrolytic nature of the complex in solution (e.g., DMF). Low values (typically < 40 Ω⁻¹cm²mol⁻¹) indicate non-electrolytic complexes, where any anions are part of the coordination sphere.[9] |
| Magnetic Susceptibility | Determines the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)). The value helps in predicting the geometry of the complex (e.g., octahedral vs. tetrahedral).[12][14] |
| X-Ray Crystallography | Provides unambiguous, definitive proof of the solid-state molecular structure, including bond lengths, bond angles, and overall geometry.[7][15] |
Part 2: Application Notes & Protocols
The true value of these complexes lies in their functional applications, particularly in drug development and diagnostics.
Application 1: Anticancer Activity Assessment
Metal complexes of quinoline derivatives are known to exhibit potent anticancer activity, often exceeding that of the free ligand or even established drugs like cisplatin.[9][12][13] The primary method to screen for this activity is to measure the cytotoxicity of the compound against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living, metabolically active cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan is then solubilized, and the absorbance is measured.[16][17][18]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549) and appropriate culture medium.
-
96-well microplates.
-
Test complexes dissolved in DMSO (stock solution).
-
MTT solution (typically 5 mg/mL in PBS, filter-sterilized).[19]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader (ELISA reader).
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Expert Insight: Avoid using the perimeter wells of the plate to minimize the "edge effect," which can cause variability due to uneven evaporation. Fill these wells with sterile PBS instead.[17]
-
-
Compound Treatment: Prepare serial dilutions of your metal complexes from the DMSO stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a "vehicle control" (medium with DMSO, no complex) and a "negative control" (medium only).
-
Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Anticancer Mechanism: The cytotoxic effects of these complexes are often attributed to their ability to interact with DNA. Many quinoline-based metal complexes can bind to DNA through intercalation, inserting themselves between the base pairs of the DNA double helix.[6][20] This interaction can disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[5][21]
Application 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[22] Quinoline derivatives and their metal complexes have long been recognized for their potent antibacterial and antifungal properties.[3][4]
Principle: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. An agar plate is uniformly inoculated with a test microorganism. The test compound is placed into a well cut into the agar. The compound diffuses outward into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[22][23][24]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).
-
Nutrient Agar or other suitable growth medium.
-
Sterile petri dishes.
-
Sterile cotton swabs.
-
Sterile cork borer (6-8 mm diameter).
-
Test complexes dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (standard antibiotic, e.g., Ciprofloxacin) and negative control (solvent).[22][25]
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate Plate: Dip a sterile cotton swab into the microbial suspension. Squeeze out excess liquid against the inside of the tube. Evenly swab the entire surface of an agar plate to create a uniform lawn of bacteria.[23]
-
Create Wells: Use a sterile cork borer to aseptically punch uniform wells into the agar.[22][24]
-
Load Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved test complex, positive control, and negative control into separate wells.[24]
-
Expert Insight: Allow the plates to sit for a short period (e.g., 30 minutes in a refrigerator) before incubation to permit some diffusion of the compound into the agar. This can lead to sharper zones.[22]
-
-
Incubation: Invert the plates and incubate at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours for most bacteria).[25]
-
Measure and Interpret: After incubation, measure the diameter of the zone of inhibition (in mm) for each well. A larger diameter indicates greater antimicrobial activity. Compare the results for the test complexes to the positive and negative controls.
Workflow for Agar Well Diffusion Assay
Caption: Standard procedure for the agar well diffusion antimicrobial assay.
Application 3: DNA Binding Studies
To support the hypothesis that the biological activity of these complexes stems from DNA interaction, direct binding studies are essential. UV-Visible spectrophotometry is a widely used technique for this purpose.
Principle: When a small molecule binds to DNA, it can cause changes in the DNA's structure and consequently in the molecule's electronic absorption spectrum. For intercalating molecules, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift, to longer wavelength) are typically observed in the complex's absorption bands. These changes can be used to calculate the intrinsic DNA binding constant (Kb).[26]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl) containing a small amount of DMSO for solubility. Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. Determine the DNA concentration from its absorbance at 260 nm (using ε = 6600 M⁻¹cm⁻¹).[26]
-
Titration: Perform the titration by keeping the concentration of the metal complex constant while incrementally adding small aliquots of the CT-DNA solution.
-
Equilibration & Measurement: After each addition of DNA, allow the solution to equilibrate for 5-10 minutes before recording the UV-Vis absorption spectrum.[26]
-
Data Analysis: Monitor the changes in the absorption spectrum of the metal complex. Plot [DNA]/(εₐ - εf) versus [DNA] using the Wolfe-Shomori equation to obtain a linear plot. The intrinsic binding constant, Kb, is calculated as the ratio of the slope to the intercept.
Proposed DNA Intercalation Mechanism
Caption: Diagram of a planar metal complex intercalating into DNA.
Summary and Outlook
The coordination chemistry of this compound provides a rich and accessible platform for researchers in medicinal chemistry and materials science. The synthetic protocols for the ligand and its metal complexes are straightforward and robust. The resulting complexes can be thoroughly characterized using standard analytical techniques, and their potent biological activities can be reliably assessed using the detailed protocols provided in this guide. The ability of these molecules to interact with key biological targets like DNA underscores their potential in the development of next-generation therapeutics. Further exploration, including the synthesis of Schiff base and hydrazone derivatives, will undoubtedly uncover new compounds with enhanced selectivity and efficacy.
References
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Unknown Source. (2023, November 3).
- International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- MDPI. (2022, July 20). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products.
- University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
- Frontiers. (n.d.). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines.
- ACS Omega. (2022, July 19). Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015, July 15). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 3-[(2-HYDROXY-QUINOLIN-3-YLMETHYLENE)-AMINO]-2-PHENYL-3H-QUINAZOLIN-4.
- PubMed. (2010, March 15). Antioxidation and DNA-binding properties of binuclear Er(III) complexes with Schiff-base ligands derived from 8-hydroxyquinoline-2-carboxaldehyde and four aroylhydrazines.
- MDPI. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
- Der Pharma Chemica. (n.d.). Zn (II) and Cd(II) Complexes of 3-(2-(2-hydroxybenzylidene)hydrazinyl) quinoxalin-2(1H)-one: Synthesis, Characterization and DNA Binding Studies.
- Unknown Source. (2023, June 27).
- Benchchem. (n.d.). Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers.
- ACS Publications. (2023, July 13). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential | Inorganic Chemistry.
- PMC. (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
- PMC. (n.d.). Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide.
- Arabian Journal of Chemistry. (n.d.). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand.
- Taylor & Francis. (2014, October 30). Crystal structures and DNA-binding properties of PrIII complexes derived from 8-hydroxyquinoline-2-carboxaldehyde and three aroylhydrazines: Journal of Coordination Chemistry.
- ijarsct. (2023, February 15). Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds.
- The Royal Society of Chemistry. (2023, June 12). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E.
- Taylor & Francis. (n.d.). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes.
- ResearchGate. (2023, October 10). (PDF) Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
- Journal of Chemistry Letters. (n.d.). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands.
- MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection.
- IRIS UniPA. (n.d.). DNA Binding Activity of Functionalized Schiff Base Metal Complexes.
- MDPI. (2022, September 18). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
- SSRN. (n.d.). 8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+ Abstract.
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- 10. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
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Troubleshooting & Optimization
Solving solubility issues of 3-Hydroxyquinoline-2-carbaldehyde in water
This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the aqueous solubility of 3-Hydroxyquinoline-2-carbaldehyde. As a heterocyclic compound with a rigid aromatic structure, its poor solubility in aqueous media is a common experimental hurdle. This document provides a structured, in-depth approach to systematically diagnose and resolve these solubility issues, grounded in established physicochemical principles.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most frequently asked questions regarding the solubility of this compound, providing the essential knowledge needed to approach the problem logically.
Q1: Why is this compound so poorly soluble in water?
A: The limited aqueous solubility of this compound (C₁₀H₇NO₂) is a direct consequence of its molecular structure.
-
Aromaticity and Lipophilicity: The molecule is dominated by a large, rigid quinoline ring system, which is aromatic and nonpolar. This extensive hydrophobic surface area resists favorable interactions with polar water molecules. The compound's calculated XLogP3 value of 2.2 quantitatively indicates its preference for a lipid-like environment over an aqueous one.[1]
-
Intermolecular Forces: In its solid state, the planar molecules can stack efficiently, leading to strong intermolecular forces (pi-pi stacking). For dissolution to occur, water molecules must provide sufficient energy to overcome these forces, which is energetically unfavorable.
-
Hydrogen Bonding: While the molecule possesses a hydroxyl (-OH) and an aldehyde (-C=O) group capable of acting as hydrogen bond acceptors, and a hydroxyl group that can donate, the overall hydrophobic character of the quinoline backbone is the dominant factor governing its solubility.
Q2: I've observed that my compound isn't dissolving. What is the first diagnostic step I should take?
A: Before attempting any complex solubilization method, you must first differentiate between poor rate of dissolution and low equilibrium solubility. A simple kinetic solubility assessment is the most effective first step. This helps determine if you are dealing with a slow-to-dissolve compound or one that is fundamentally insoluble at the desired concentration.
A common issue arises when preparing aqueous solutions from a concentrated stock in a solvent like Dimethyl Sulfoxide (DMSO). If the compound precipitates upon dilution, it indicates that you have exceeded its thermodynamic solubility limit in the final aqueous buffer.[2]
Q3: What are the primary strategies I can employ to solubilize this compound in an aqueous buffer?
A: There are four primary strategies, which should be approached in a stepwise manner, from simplest to most complex. The choice depends on the specific requirements of your downstream application (e.g., cell-based assay, analytical standard, formulation).
Caption: pH-dependent ionization states of this compound.
Protocol: Determining an Optimal pH-Solubility Profile
-
Prepare a series of buffers: Create a range of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Add excess compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge or filter the samples to remove all undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot: Plot solubility (e.g., in µg/mL or µM) versus pH to identify the pH ranges that provide the required solubility.
Strategy 2: Utilizing Co-solvents
Q5: My experimental buffer pH is fixed. Which organic co-solvents are most effective, and what are the best practices for using them?
A: When pH adjustment is not an option, using a water-miscible organic co-solvent is the next logical step. These agents reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.
Table 1: Recommended Co-solvents for Initial Screening
| Co-solvent | Typical Starting Conc. (v/v) | Pros | Cons & Considerations |
|---|---|---|---|
| DMSO | 0.1% - 5% | Excellent solubilizing power for many heterocyclic compounds. [2] | Can be toxic to cells at >0.5%. Hygroscopic; use freshly opened solvent. [2]May interfere with some assays. |
| Ethanol | 1% - 10% | Less toxic than DMSO for many cell lines. Volatile. | May cause protein precipitation at higher concentrations. |
| DMF | 0.1% - 5% | Strong solubilizing power, similar to DMSO. | Higher toxicity profile than DMSO and Ethanol. |
| Polyethylene Glycol (PEG 300/400) | 5% - 20% | Low toxicity, often used in formulations. | Can be viscous. May not be as effective as other solvents. |
Protocol: Preparing Aqueous Working Solutions from a DMSO Stock
This protocol is critical to avoid precipitation upon dilution.
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may assist dissolution. [2]2. Perform Serial Dilution (Crucial Step): Do not add the DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions.
-
First, dilute the 100% DMSO stock into your aqueous buffer to create an intermediate concentration where the final DMSO percentage is still high (e.g., 10-20%).
-
Vortex thoroughly after this addition.
-
Use this intermediate solution for subsequent dilutions into the final aqueous buffer, ensuring the final DMSO concentration is within your assay's tolerance limit (typically ≤0.5%).
-
Part 3: Advanced Solubilization Methodologies
If the previous methods are insufficient or incompatible with your experimental system, more advanced techniques can be employed.
Strategy 3: Inclusion Complexation with Cyclodextrins
Q6: I need to avoid organic solvents entirely. How can cyclodextrins help?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming a water-soluble "host-guest" inclusion complex. [3]This technique is particularly useful for increasing solubility and bioavailability in biological systems. [4] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity, making it an excellent choice for this application. [4] Protocol: Solubilization using HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add Compound: Add the solid this compound to the HP-β-CD solution.
-
Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge or filter the solution through a 0.22 µm filter to remove any remaining undissolved solid.
-
Quantify: Determine the concentration of the solubilized compound in the filtrate.
Strategy 4: Micellar Solubilization with Surfactants
Q7: When are surfactants the best choice for solubilization?
A: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC) , self-assemble into micelles in aqueous solution. These micelles have a hydrophobic core that can sequester poorly soluble compounds, effectively dissolving them in the bulk aqueous phase. This method is common in pharmaceutical formulations and certain in-vitro assays. [5] Non-ionic surfactants like Tween® 80 (Polysorbate 80) or TPGS (d-α-tocopherol polyethylene glycol 1000 succinate) are often preferred due to their lower potential for protein denaturation compared to ionic surfactants like SDS. [4] Protocol: Micellar Solubilization with Tween® 80
-
Prepare Surfactant Solution: Prepare a solution of Tween® 80 in your aqueous buffer at a concentration well above its CMC (the CMC of Tween® 80 is ~0.012 mM or 0.0016% w/v). A typical starting concentration for solubilization is 0.1% to 2% (v/v).
-
Add Compound: Add the solid this compound to the surfactant solution.
-
Equilibrate: Stir the mixture at a controlled temperature until the solution is clear or equilibrium is reached (typically a few hours).
-
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved particulates.
-
Analyze: Determine the final concentration of the solubilized compound.
References
-
PubChem Compound Summary for CID 18347802, this compound. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 14000966, 3-Hydroxyquinoxaline-2-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. ResearchGate. [Link]
-
Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. National Center for Biotechnology Information. [Link]
-
2-hydroxyquinoline-3-carbaldehyde (91301-03-0). Chemchart. [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Center for Biotechnology Information. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
Sources
- 1. This compound | C10H7NO2 | CID 18347802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3-Hydroxyquinoline (3-HQ) Fluorescence Probes
Here is the technical support guide for optimizing pH in fluorescence sensing with 3-hydroxyquinoline (3-HQ) probes.
Executive Summary & Mechanism
Why is pH critical for 3-HQ probes?
3-Hydroxyquinoline derivatives (and their structural analogs like 3-hydroxyquinolones) function primarily via Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism creates a unique four-level photophysical cycle (Enol
The "sensing" capability relies on the delicate balance of this proton transfer.
-
The Enol Form (E): Dominant in the ground state; absorbs excitation light.
-
The Keto Form (K):* Formed in the excited state via rapid proton transfer; emits red-shifted fluorescence.
The pH Interference: External pH disrupts this internal proton transfer cycle.
-
Acidic Conditions (pH < pKa1): Protonation of the quinoline nitrogen or carbonyl oxygen locks the molecule, often quenching ESIPT or causing a blue shift (blocking the Keto* emission).
-
Basic Conditions (pH > pKa2): Deprotonation of the 3-hydroxyl group forms an anion, preventing the proton transfer required for the red-shifted emission.
Visualization: The ESIPT & pH Equilibrium
The following diagram illustrates how pH impacts the ESIPT cycle, creating the "windows" for optimal sensing.
Figure 1: The interplay between ground-state pH equilibrium and the excited-state proton transfer (ESIPT) cycle. Optimal sensing occurs when the Neutral Enol form is dominant.
Experimental Protocol: pH Optimization Workflow
Do not rely on literature values alone. Solvents, temperature, and ionic strength shift pKa. You must empirically determine the "Working pH Window" for your specific derivative.
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Probe Stock: 1 mM in DMSO (freshly prepared).
-
Buffer System: Britton-Robinson (universal buffer, pH 2–12) or Citrate-Phosphate (pH 3–8). Avoid Tris/Amine buffers if measuring metal ions (they compete for binding).
-
Spectrofluorometer: Dual-channel detection capability.
Step-by-Step Titration Protocol
-
Preparation of Buffer Series: Prepare 10 mL aliquots of buffer ranging from pH 2.0 to 10.0 in 0.5 unit increments. Verify pH with a calibrated electrode.[1]
-
Probe Dilution: Add the 3-HQ probe to each buffer aliquot to a final concentration of 1–10 µM.
-
Critical: Keep DMSO content constant (e.g., <1% v/v) across all samples to avoid solvatochromic shifts.
-
-
Equilibration: Incubate at 25°C for 10 minutes.
-
Spectral Acquisition:
-
Excitation Scan: Determine
(typically 330–380 nm). -
Emission Scan: Record from 400 nm to 650 nm.
-
-
Data Processing (Ratiometric Analysis): Identify the two emission peaks:
- (Short wavelength, Enol/Ionic form).
- (Long wavelength, Keto form).
-
Plot Ratio (
) vs. pH.
Data Interpretation Table
| Observed Phenomenon | Structural State | Implication for Sensing |
| High Blue / Low Red | Cationic (Protonated N) | Too Acidic: ESIPT is blocked. Background noise high. |
| Dual Emission (Stable Ratio) | Neutral (Enol) | Optimal Window: ESIPT active. Use this pH range. |
| High Blue / Low Red (Shifted) | Anionic (Deprotonated OH) | Too Basic: Proton lost to solvent. No ESIPT. |
| Precipitation | Aggregation (ACQ) | Solubility Limit: Lower probe concentration or add surfactant (e.g., CTAB). |
Troubleshooting Guide (FAQ)
Issue 1: "I see no dual emission, only a single blue peak."
Diagnosis: The ESIPT process is inhibited.[2][3][4] Root Causes & Solutions:
-
pH is too low: The ring nitrogen is protonated. Fix: Increase pH > 4.0.
-
Solvent Polarity: Protic solvents (water/methanol) can form intermolecular H-bonds with the probe, disrupting the intramolecular H-bond required for ESIPT.[5]
-
Fix: Increase the organic co-solvent ratio (e.g., 30% EtOH or DMSO) or encapsulate the probe in micelles (CTAB/SDS) to protect the ESIPT site.
-
-
Steric Hindrance: If using a new derivative, bulky groups near the -OH or =N- might physically prevent the planar conformation needed for proton transfer.
Issue 2: "My fluorescence intensity fluctuates wildly over time."
Diagnosis: Photobleaching or Dynamic Equilibrium shifts. Root Causes & Solutions:
-
pK (Excited State pKa):* The pKa in the excited state differs from the ground state.[6] If your working pH is near the pKa, slight temperature changes will shift the ratio significantly.
-
Fix: Select a buffer pH at least 1 unit away from the probe's pKa.
-
-
Oxidation: 3-HQ derivatives can be sensitive to oxidation.
-
Fix: Degas buffers or add an antioxidant (e.g., ascorbic acid) if compatible with your analyte.
-
Issue 3: "The ratiometric response is non-linear."
Diagnosis: Complex stoichiometry or Inner Filter Effect (IFE). Root Causes & Solutions:
-
Concentration too high: If OD > 0.1 at excitation, self-absorption occurs.
-
Fix: Dilute probe to <5 µM.
-
-
Mixed Species: You are operating in a pH region where three species (Cation, Neutral, Anion) coexist.
-
Fix: Narrow the pH titration range to isolate the Neutral
Anion or Neutral Metal-Complex transition.
-
Decision Tree: Optimizing Your Workflow
Figure 2: Troubleshooting decision tree for stabilizing ratiometric signals.
References
-
ESIPT Mechanism in 3-Hydroxyquinolones
- Source: National Institutes of Health (NIH) / PubMed
- Relevance: Defines the steric and electronic requirements for ESIPT in 3-HQ deriv
-
Link:
-
Ratiometric Sensing Protocols
- Source: ACS Public
- Relevance: Provides methodologies for preparing ratiometric sensors and calculating fluorescence intensity r
-
Link:
-
General 3-Hydroxyquinoline Properties
-
Fluorescence Quenching & pH Effects
- Source: MDPI (Sensors / Molecules)
- Relevance: Reviews on fluorescent pH probes and the impact of extreme pH on quenching mechanisms.
-
Link:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility | MDPI [mdpi.com]
Validation & Comparative
1H NMR chemical shifts of 3-Hydroxyquinoline-2-carbaldehyde
This guide provides a technical analysis of the 1H NMR characteristics of 3-Hydroxyquinoline-2-carbaldehyde , comparing it with its structural isomers and highlighting the critical role of solvent-dependent intramolecular hydrogen bonding.
A Comparative Technical Guide for Structural Validation
Executive Summary
This compound (CAS: 5374-97-0) is a rare but structurally significant quinoline derivative. Unlike its ubiquitous isomer 8-hydroxyquinoline-2-carbaldehyde , the 3-hydroxy variant possesses a unique ortho-like arrangement between the hydroxyl group (C3) and the formyl group (C2).
This proximity facilitates a strong intramolecular hydrogen bond (O-H···O=C), which acts as the primary driver for its NMR spectral signature. This guide details the expected chemical shifts, validates the structure against common impurities/isomers, and provides a robust protocol for spectral acquisition.
Mechanistic Insight: The H-Bonding Signature
The defining feature of this molecule's 1H NMR spectrum is the behavior of the hydroxyl and aldehyde protons.
-
Intramolecular Locking: The 3-OH group donates a hydrogen bond to the carbonyl oxygen of the 2-CHO group, forming a stable 5-membered pseudo-ring.
-
Deshielding Effect: This interaction pulls electron density away from the hydroxyl proton, causing a significant downfield shift (typically >11 ppm), distinct from free phenols.
-
Tautomeric Stability: Unlike 2-hydroxyquinoline (which exists predominantly as the 2-quinolinone amide tautomer), 3-hydroxyquinoline derivatives largely retain their aromatic enol character in organic solvents due to the stability of the pyridine ring system.
Diagram: Structural Interactions & Tautomerism
The following diagram illustrates the intramolecular hydrogen bonding and potential tautomeric pathways that influence the NMR signals.
Caption: Logical flow of structural features influencing 1H NMR chemical shifts. The intramolecular H-bond is the critical differentiator.
Comparative Chemical Shifts
The following data compares the target compound with its most common isomer (8-HQ-2-CHO) and a structural analog (2-Chloro-3-formylquinoline) to establish a validation baseline.
| Proton Environment | This compound (Target) | 8-Hydroxyquinoline-2-carbaldehyde (Isomer) | 2-Chloro-3-formylquinoline (Analog) |
| Aldehyde (-CHO) | 10.20 – 10.60 ppm (s) | 10.14 – 10.40 ppm (s) | 10.50 ppm (s) |
| Hydroxyl (-OH) | 11.00 – 12.50 ppm (br s)* | 9.50 – 10.00 ppm (br s) | N/A |
| Aromatic (C4-H) | 8.40 – 8.60 ppm (s/d) | 8.17 ppm (d) | 8.60 ppm (s) |
| Aromatic (Ring) | 7.40 – 8.20 ppm (m) | 7.20 – 7.80 ppm (m) | 7.60 – 8.10 ppm (m) |
| Solvent System | DMSO-d6 / CDCl3 | DMSO-d6 | CDCl3 |
> Note: The Hydroxyl proton shift is highly sensitive to concentration and water content. In dry CDCl3, it appears sharper and further downfield due to the intramolecular H-bond. In wet DMSO, it may broaden or exchange.
Key Diagnostic Differences
-
The OH Signal: In the 8-isomer , the OH is at position 8 and cannot H-bond with the C2-aldehyde. It typically resonates upfield (9.5-10.0 ppm). In the 3-isomer , the "locked" OH pushes past 11.0 ppm.
-
The C4 Proton: The proton at position 4 in the target compound is a singlet (or finely split doublet) appearing downfield (~8.5 ppm) due to the ortho electron-withdrawing effect of the 3-OH group and the meta effect of the aldehyde.
Experimental Protocol: Obtaining High-Fidelity Spectra
To ensure reproducibility and avoid artifacts from hydration (gem-diol formation), follow this strict protocol.
Step 1: Sample Preparation
-
Solvent Choice: DMSO-d6 (99.9% D) is recommended for solubility. However, CDCl3 (dried over neutral alumina) is superior for observing the intramolecular H-bond without solvent interference.
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. Avoid high concentrations which promote intermolecular stacking (concentration-dependent shifting).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The aldehyde and hydroxyl protons have long T1 relaxation times; a short D1 will suppress their integration values.
-
Scans (NS): Minimum 64 scans to resolve the broad OH peak from the baseline noise.
Step 3: Processing & Validation
-
Window Function: Apply exponential multiplication (LB = 0.3 Hz).
-
Validation Check: If the aldehyde peak appears as a doublet or multiple peaks, check for hydrate formation (common in aldehydes stored in wet solvents). The hydrate signal (methine proton) typically appears at 6.0 - 6.5 ppm .
Synthesis & Contextual References
The characterization of this compound is often associated with its synthesis via the Reimer-Tiemann reaction or Vilsmeier-Haack formylation of 3-hydroxyquinoline.
Workflow Diagram: Synthesis to Spectrum
Caption: Synthesis and validation workflow. Note that Vilsmeier formylation often favors the C4 position, making rigorous NMR validation of the C2 isomer essential.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Musial, R. et al. Synthesis and characterization of quinoline-carbaldehydes. MDPI Molecules. [Link]
-
Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. [Link]
Sources
Technical Guide: FTIR Characterization of Aldehyde-Functionalized Quinoline Derivatives
Executive Summary
Context: Quinoline derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer agents.[1] The introduction of an aldehyde group (-CHO) onto the quinoline ring is a critical intermediate step for further derivatization (e.g., Schiff base formation).
The Challenge: Rapidly and reliably confirming the presence of the aldehyde moiety without resorting to time-consuming NMR workflows is a common bottleneck in high-throughput synthesis.
The Solution: Fourier Transform Infrared (FTIR) spectroscopy offers a distinct "spectral fingerprint" for quinoline aldehydes. This guide provides a comparative analysis of these characteristic bands against structural analogues and alternative analytical techniques, establishing a self-validating protocol for their identification.
Part 1: Spectroscopic Profile & Mechanism[2]
The Carbonyl Stretch ( )
In aliphatic aldehydes, the carbonyl stretch typically appears at 1720–1740 cm⁻¹ . However, in quinoline derivatives, this band undergoes a significant red shift (lowering of wavenumber) due to conjugation with the aromatic quinoline ring.
-
Observed Range: 1660 – 1710 cm⁻¹[2]
-
Mechanism: The
-electron system of the quinoline ring conjugates with the carbonyl -bond. This delocalization reduces the double-bond character of the carbonyl group, weakening the force constant ( ) and lowering the vibrational frequency ( ) according to Hooke's Law: -
Position Dependence: The exact wavenumber depends on the aldehyde's position relative to the quinoline nitrogen.
-
C2/C4 Positions: Strong electron-withdrawing inductive effect (-I) of Nitrogen competes with resonance.
-
C5/C6/C7/C8 Positions: Conjugation often dominates, typically shifting bands to 1663–1690 cm⁻¹ .
-
The Fermi Resonance Doublet ( )
The most diagnostic feature of an aldehyde is not the C=O band alone (which can be confused with ketones or esters) but the Fermi Resonance doublet in the C-H stretching region.[3]
-
Observed Bands: Two weak-to-medium bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ .
-
Mechanism: The fundamental C-H stretch (
cm⁻¹) couples with the first overtone of the C-H bending vibration ( cm⁻¹ cm⁻¹). This quantum mechanical mixing splits the energy levels, creating two distinct peaks. -
Diagnostic Value: The lower frequency band at 2720 cm⁻¹ is particularly crucial as it appears in a "clean" region of the spectrum, distinct from the cluttered alkyl C-H stretches (2850–3000 cm⁻¹).[4]
Quinoline Skeletal Vibrations
Verification requires confirming the quinoline core remains intact.
-
Aromatic C=C/C=N Stretches: 1620, 1590, 1500, and 1450 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bends: 700–900 cm⁻¹ (pattern depends on substitution: ortho, meta, para-like substitution on the benzenoid ring).
Part 2: Comparative Analysis
Comparison 1: Structural Analogues (Electronic Effects)
How does the quinoline ring affect the aldehyde signal compared to benzene or alkyl chains?
| Feature | Aliphatic Aldehyde (e.g., Butanal) | Aromatic Aldehyde (e.g., Benzaldehyde) | Quinoline Aldehyde (e.g., 2-quinolinecarboxaldehyde) |
| 1720–1740 cm⁻¹ | 1700–1710 cm⁻¹ | 1660–1700 cm⁻¹ | |
| Electronic Effect | Inductive (+I) from alkyl | Conjugation (Resonance) | Extended Conjugation + N-Induction |
| Band Intensity | Strong | Strong | Very Strong (increased dipole change) |
| Distinct Doublet | Distinct Doublet | Distinct Doublet (often sharper) |
Comparison 2: Analytical Techniques (Performance Guide)
Is FTIR the right tool for the job? A comparison with Nuclear Magnetic Resonance (NMR).
| Metric | FTIR Spectroscopy | ¹H-NMR Spectroscopy |
| Primary Signal | ||
| Speed | < 2 minutes (ATR) | 15–30 minutes (Prep + Shim + Scan) |
| Sample State | Solid or Liquid (Native state) | Requires deuterated solvent ( |
| Sensitivity | Moderate (requires >1-5% purity) | High (can detect trace impurities) |
| Cost per Run | Negligible | High (Solvents + Instrument time) |
| Best For | Rapid Screening / Process Monitoring | Final Structure Confirmation |
Part 3: Visualization of Mechanisms
Diagram 1: Electronic Effects on Wavenumber
The following diagram illustrates the competing electronic effects that determine the specific wavenumber of the aldehyde group on a quinoline ring.
Caption: Logical flow of electronic effects (Resonance vs. Induction) causing the characteristic frequency shift in quinoline aldehydes.
Part 4: Experimental Protocol (Self-Validating)
Method: Attenuated Total Reflectance (ATR-FTIR)
Objective: Rapid identification of 2-quinolinecarboxaldehyde (or derivatives).
1. Sample Preparation
-
Solids: No preparation required. Ensure the crystal surface is clean.
-
Liquids/Oils: Place a single drop directly on the diamond crystal.
-
Validation Step: Run a background scan (air) before every sample to eliminate atmospheric
(2350 cm⁻¹) and interference.
2. Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard for identifying sharp bands).
-
Scans: 16–32 scans (Sufficient S/N ratio for carbonyl bands).
-
Range: 4000 – 600 cm⁻¹.
3. Data Processing & Interpretation Workflow
Follow this logic gate to validate the product:
Caption: Decision tree for spectral interpretation. Note that the presence of OH stretches often indicates oxidation of the aldehyde to a carboxylic acid.
4. Troubleshooting
-
Problem: C=O band is split.
-
Cause: Fermi resonance with skeletal overtones or presence of rotamers.
-
-
Problem: C=O band is shifted >1720 cm⁻¹.
-
Cause: Loss of conjugation (ring reduction) or formation of an ester side product.
-
-
Problem: Disappearance of 2720 cm⁻¹ band.
-
Cause: Oxidation to carboxylic acid (look for broad O-H stretch at 3000–3500 cm⁻¹).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Fermi resonance and carbonyl shifts).
-
Zadrozna, I., & Konopski, L. (2020).[3] Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2095. [Link] (Specific data on C5/C7 quinoline carbonyl shifts).
-
Smith, B. C. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy, 35(12), 14–19. [Link] (Detailed mechanism of Fermi resonance).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]
Sources
Benchmarking Quinoline-Based Metal Sensors: A Technical Guide to LOD & Performance
Executive Summary
Quinoline scaffolds remain a cornerstone in the design of fluorescent chemosensors due to their high quantum yields, rigid planar structure, and exceptional ability to coordinate with transition metal ions. For researchers developing diagnostic tools or environmental monitors, the Limit of Detection (LOD) is the defining metric of utility.
This guide moves beyond generic descriptions to provide a rigorous comparison of recent quinoline-based sensors targeting Zinc (Zn²⁺), Mercury (Hg²⁺), and Copper (Cu²⁺). It synthesizes experimental data to benchmark performance and details the exact protocol for validating LOD claims, ensuring your data meets the
Mechanistic Principles of Detection
To optimize LOD, one must understand the signal-to-noise modulation. Quinoline sensors typically operate via the modulation of Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) .[1]
-
The "Off" State (PET): In the unbound state, the lone pair electrons on the quinoline nitrogen (or an attached receptor group) quench fluorescence by transferring an electron to the photo-excited fluorophore.
-
The "On" State (CHEF): Metal binding locks the lone pairs, inhibiting PET and restoring radiative decay (fluorescence).
Visualization: The PET-CHEF Switching Mechanism
Figure 1: Logic flow of quinoline-based "Turn-On" sensing. Metal coordination arrests the PET quenching pathway, triggering the signal used for LOD calculation.
Comparative Performance Matrix
The following table aggregates performance data from recent high-impact studies. Note the variance in LOD based on the solvent system—a critical factor often overlooked in sensor design.
Table 1: LOD Benchmarking of Quinoline-Based Sensors
| Probe ID | Target Ion | Detection Limit (LOD) | Mechanism | Solvent System | Ref |
| QZn | Zinc (Zn²⁺) | 15.1 pM | 2-Photon / CHEF | Buffer/Organic Mix | [1] |
| QP2 | Zinc (Zn²⁺) | 17.7 nM | AIE / CHEF | DMSO/H₂O (95:5) | [2] |
| Probe 16 | Zinc (Zn²⁺) | 89.3 nM | Isomerization/CHEF | Ethanol/HEPES | [3] |
| Probe L | Cadmium (Cd²⁺) | 39.0 nM | CHEF (Turn-On) | 100% Aqueous | [4] |
| Probe L | Mercury (Hg²⁺) | 980 nM | PET (Turn-Off) | 100% Aqueous | [4] |
| BTZ | Copper (Cu²⁺) | 115 nM | ICT / Colorimetric | DMF/H₂O | [5] |
| Probe 1 | Copper (Cu²⁺) | 200 nM | Hydrolysis | CH₃CN/HEPES | [6] |
Key Insight:
-
Sensitivity vs. Matrix: QZn achieves picomolar sensitivity, making it suitable for intracellular imaging where background noise is high.
-
Selectivity Trade-off: Probe L acts as a dual sensor (Cd²⁺ On / Hg²⁺ Off). While versatile, "Turn-Off" sensors (quenching) generally have higher LODs (980 nM) compared to "Turn-On" sensors due to background signal interference.
Experimental Protocol: Precise LOD Determination
To report an LOD that withstands peer review, you must use the IUPAC-consistent
The Workflow
Figure 2: Step-by-step workflow for quantitative LOD determination.
Detailed Protocol Steps
1. Noise Characterization (The
-
Preparation: Prepare a solution of the quinoline sensor (e.g., 10 µM) in the chosen buffer/solvent system without any metal ions.
-
Measurement: Record the emission spectrum at the excitation maximum (
) 10 separate times. -
Calculation: Calculate the standard deviation (
) of the fluorescence intensity at the peak emission wavelength ( ).-
Note: Ensure the system is thermally equilibrated to prevent drift.
-
2. Sensitivity Calibration (The
-
Titration: Gradually add the metal ion stock solution to the sensor solution.
-
Range: Focus on the linear response region (typically 0–2 equivalents of metal ion).
-
Regression: Plot Fluorescence Intensity (
) vs. Metal Concentration ( ). -
Slope: Perform a linear regression fit (
). The slope ( or ) represents the sensitivity of the probe.
3. Final Calculation
- : Standard deviation of the blank (noise).
- : Slope of the calibration curve (sensitivity).[2]
Critical Factors Influencing Performance
When comparing your quinoline sensor to alternatives, address these variables:
-
Solvation Effects (Solvatochromism): Quinoline derivatives are highly sensitive to solvent polarity. A sensor that performs with an LOD of 10 nM in Acetonitrile may drop to 500 nM in water due to quenching by H-bonding.
-
Recommendation: Always report LOD in a biologically relevant medium (e.g., HEPES buffer with <1% DMSO) for drug development applications.
-
-
Ligand Rigidity: Probes like QP2 utilize Aggregation-Induced Emission (AIE) or rigid structural locking. Increasing rigidity reduces non-radiative decay, boosting quantum yield and lowering LOD.
-
Interference (Selectivity): A low LOD is useless if the sensor responds to competing ions.
-
Validation: Run competition assays with physiological concentrations of Na⁺, K⁺, Mg²⁺, and Ca²⁺ (millimolar range) against your trace target (nanomolar range).
-
References
-
Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry (2014). Link
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications. Arabian Journal of Chemistry (2025). Link
-
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Nano Biomedicine and Engineering (2022). Link
-
A new quinoline-based fluorescent probe for Cd2+ and Hg2+ with an opposite response. Dalton Transactions (2016).[3] Link
-
Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+. Spectrochimica Acta Part A (2024). Link
-
A highly selective fluorescent probe for the sensing of Cu2+ based on hydrolysis. Journal of Chemical Research (2020). Link
Sources
A Comparative Guide to Reference Standards for the Purity Analysis of 3-Hydroxyquinoline-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-Hydroxyquinoline-2-carbaldehyde is a key building block in the synthesis of various pharmaceutical compounds, making the rigorous assessment of its purity a critical, non-negotiable step.
This guide provides an in-depth comparison of reference standards for the purity analysis of this compound. Moving beyond a simple listing of products, we will delve into the scientific rationale behind selecting an appropriate reference standard, the analytical methodologies for its use, and the interpretation of the data generated. Our focus is on establishing a self-validating system of analysis, grounded in authoritative standards from pharmacopeias and regulatory bodies.
The Critical Role of a Reference Standard
A reference standard serves as the benchmark against which a sample of this compound is compared. Its own purity and identity must be unequivocally established. The choice of a reference standard dictates the accuracy and reliability of all subsequent purity assessments. An ideal reference standard is characterized by:
-
High Purity: Typically >99.5%, with a comprehensive profile of any impurities.
-
Thorough Characterization: Identity confirmed by multiple analytical techniques (e.g., NMR, MS, IR).
-
Traceability: Linked to national or international standards where possible.
-
A Detailed Certificate of Analysis (CofA): This document is paramount and should include the method of analysis, the results, and the impurity profile.
Comparative Analysis of Reference Standard Grades
When sourcing a reference standard for this compound, researchers will encounter various grades. The selection depends on the stage of development and the criticality of the analysis.
| Feature | Primary Reference Standard | Commercially Available Certified Reference Standard (CRS) | "For Synthesis" or "Reagent" Grade |
| Purity | Highest possible purity, thoroughly characterized and established in-house or by a national metrology institute. | High, certified purity (e.g., >99.5%) with a detailed CofA. | Purity may be lower and less rigorously defined (e.g., >98%). |
| Characterization | Exhaustive: 1D/2D NMR, High-Resolution Mass Spectrometry (HRMS), Elemental Analysis, IR, UV, Karl Fischer, TGA. | Comprehensive: Purity by HPLC/UPLC, identity by NMR and MS. | Basic: May only include melting point and identity by one method (e.g., NMR). |
| Certificate of Analysis | Includes all characterization data, impurity profile with structures, and statement of traceability. | Provides certified purity value, chromatograms, and list of identified impurities. | Often provides only a purity specification, not a batch-specific value. |
| Intended Use | The ultimate benchmark for all quantitative analyses (e.g., API assays, impurity quantification). | Routine quality control, method validation, and system suitability testing. | Early-stage synthesis, not suitable for quantitative purity analysis of drug candidates. |
| Cost | Very high (if sourced externally) or significant investment in time and resources (if established in-house). | High. | Low to moderate. |
Expert Insight: For early-stage drug discovery, a well-characterized commercial CRS may be sufficient. However, for late-stage development and regulatory submissions, establishing a primary reference standard is often necessary. The "reagent" grade material should never be used as a standard for purity determination in a regulated environment.
Analytical Methodologies for Purity Assessment
The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the workhorse for purity and impurity profiling due to its high sensitivity and resolving power.[1][2]
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity assessment of a new batch of this compound against a reference standard.
Caption: A typical workflow for purity analysis.
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol is designed to separate this compound from potential impurities. The method must be validated according to ICH Q2(R1) guidelines.[3][4][5]
1. Instrumentation and Materials:
-
HPLC or UPLC system with a UV/DAD detector.[1]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Reference Standard: this compound CRS.
-
Sample: Test batch of this compound.
-
Diluent: 50:50 Acetonitrile/Water.
2. Standard and Sample Preparation:
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the reference standard in the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve the sample in the diluent to a nominal concentration of 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
4. System Suitability:
-
Before sample analysis, perform five replicate injections of the reference standard solution.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.[2]
-
These criteria are based on general chromatographic principles outlined in USP <621>.[6][7][8]
5. Purity Calculation:
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase is ideal for retaining the moderately polar this compound and separating it from both more polar and less polar impurities.
-
Phosphoric Acid in Mobile Phase: The acid suppresses the ionization of the hydroxyl group, leading to better peak shape and reproducibility.[2]
-
Gradient Elution: This allows for the effective elution and separation of a wide range of potential impurities with varying polarities, which is crucial for a comprehensive purity assessment.
Protocol 2: Impurity Identification by LC-MS
For any unknown impurity detected above the identification threshold (typically >0.1% as per ICH guidelines), structural elucidation is necessary. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.[9][10][11]
1. Instrumentation:
-
UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.[11]
2. Methodology:
-
Use the same chromatographic conditions as in Protocol 1 to ensure correlation of peaks.
-
Acquire data in both positive and negative ESI modes to maximize the chances of ionizing the impurities.
-
Perform MS/MS (tandem mass spectrometry) on the impurity peaks to obtain fragmentation data.[9][12]
3. Data Analysis:
-
Determine the accurate mass of the impurity's molecular ion. This allows for the generation of a molecular formula.[13]
-
Analyze the fragmentation pattern to deduce the structure of the impurity. This often involves identifying characteristic losses and fragments.
-
Compare the proposed structure with potential starting materials, intermediates, and degradation products from the synthesis of this compound.
Logical Relationship in Impurity Identification
Caption: A logical workflow for impurity identification.
Trustworthiness: A Self-Validating System
A robust purity analysis protocol is a self-validating system. This is achieved by:
-
System Suitability Testing: As described in USP <621>, this initial check ensures the chromatographic system is performing adequately on a given day before any samples are analyzed.[6][14]
-
Method Validation: The analytical method itself must be validated according to ICH Q2(R1) to demonstrate its suitability for its intended purpose.[5][15] This includes assessing specificity, linearity, accuracy, precision, and robustness.
-
Impurity Profile Monitoring: Tracking the impurity profile of different batches over time can reveal trends and provide confidence in the manufacturing process's consistency.
By adhering to these principles, the data generated is not only scientifically sound but also defensible from a regulatory perspective. The choice of a high-quality, well-characterized reference standard is the first and most critical step in building this system of trust.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
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Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
MDPI. (2024, June 24). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
-
PubChem. This compound. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021, December 1). Synthesis, Spectral Characterization, and In-vitro Antioxidant Activity Screening of Some Novel 2-Hydroxy Quinoline Derivatives. [Link]
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
IJCRT.org. (2024, July 7). IMPURITY PROFILING. [Link]
-
Bruker. Tools for Structure Elucidation. [Link]
-
YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. [Link]
-
European Journal of Chemistry. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]
-
PubChem. 3-Hydroxyquinoxaline-2-carbaldehyde. [Link]
- Wiley Online Library. (2008, March 25).
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
PubMed. (1990, January 19). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection. [Link]
-
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]
-
MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
- Google Patents. CN111499571A - Preparation method of hydroxychloroquine impurity.
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]
-
ResearchGate. (2025, November 3). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]
-
Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Hydroxyquinoline-2-carbaldehyde
[1]
Executive Summary & Operational Imperative
This guide outlines the mandatory disposal procedures for 3-Hydroxyquinoline-2-carbaldehyde (CAS: 13669-42-6 / related derivatives).[1] While often treated generically as "organic waste," this compound presents a dual-hazard profile: the aldehyde moiety introduces chemical reactivity (oxidation/polymerization risks), while the quinoline backbone carries inherent toxicity and potential mutagenicity concerns common to nitrogen heterocycles [1, 2].[1]
Immediate Directive: Do not dispose of this compound down the drain. It must be segregated into Non-Halogenated Organic waste streams or solid hazardous waste streams destined for high-temperature incineration.[1]
Hazard Profile & Mechanistic Causality
To handle this chemical safely, one must understand why it is hazardous. The risks are not merely regulatory; they are structural.[2]
Structural Hazard Analysis[1]
-
The Quinoline Ring (Toxicity): Quinoline and its derivatives are classified as U-listed wastes (U197) by the EPA when discarded as commercial chemical products [3].[1] The nitrogen-containing aromatic ring is lipophilic, allowing it to penetrate biological membranes, where it can intercalate with DNA.[1] Therefore, even if this specific derivative is not explicitly listed, it must be handled with the rigor of a known mutagen.
-
The Aldehyde Group (Reactivity): The C-2 aldehyde is an electrophile.[1] In a mixed waste drum containing nucleophiles (e.g., primary amines), it can undergo Schiff base formation or uncontrolled polymerization. This releases heat (exothermic), which can pressurize waste containers.[1]
-
The 3-Hydroxyl Group (Chelation): This group, adjacent to the nitrogen, creates a binding pocket for metal ions.[1] Mixing this waste with heavy metal solutions (e.g., iron, copper) can form stable, often insoluble complexes that complicate downstream waste processing.
GHS Classification Summary
Based on structural analogs and functional group analysis.[1]
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |
| STOT - SE | 3 | H335: May cause respiratory irritation | Warning |
| Aquatic Toxicity | Acute 3 | H402: Harmful to aquatic life | - |
Pre-Disposal Stabilization & Segregation
Before removing the waste from the fume hood, you must stabilize it to prevent reactions during storage.
Chemical Compatibility Matrix
CRITICAL: Do not mix this compound with the following in the central waste stream:
-
Strong Oxidizers (Nitric Acid, Peroxides): Aldehydes oxidize readily to carboxylic acids.[1] This reaction is exothermic and can ignite flammable solvents in the waste container.
-
Strong Bases (Sodium Hydroxide): Can induce Cannizzaro reactions or polymerization of the aldehyde.[1]
-
Reactive Metals: Due to the chelating nature of the 3-hydroxy-2-pyridine motif embedded in the structure.[1]
Waste Stream Classification
Select the appropriate stream based on the physical state of your waste.
| State | Stream Designation | Container Type | Labeling Requirement |
| Solid (Pure substance, contaminated gloves/paper) | Solid Hazardous Waste | High-density polyethylene (HDPE) wide-mouth jar | "Toxic Solid - Quinoline Derivative" |
| Liquid (Dissolved in Acetone/Methanol/DMSO) | Non-Halogenated Organic | HDPE or Glass Carboy (Safety Coated) | "Flammable/Toxic - Organic Solvents" |
| Aqueous (Trace amounts in water buffers) | Toxic Aqueous Waste | HDPE Carboy | "Toxic Aqueous - Do Not Drain" |
Step-by-Step Disposal Protocol
This protocol ensures a self-validating workflow where errors are caught before the waste leaves the bench.
Phase 1: Bench-Level Preparation[1]
-
Quenching (Optional but Recommended for >10g): If disposing of large quantities of the pure aldehyde, consider oxidizing it to the corresponding carboxylic acid using a mild oxidant (e.g., Oxone) before disposal, as the acid is thermodynamically more stable.[1] For standard lab amounts (<5g), direct disposal is safer to avoid handling errors.[1]
-
Solubilization: If the waste is a sticky residue, dissolve it in a minimal amount of acetone or ethyl acetate.[1] This ensures the waste flows into the container and doesn't clog the opening.
Phase 2: Transfer and Labeling[1]
-
Don PPE: Nitrile gloves (double gloving recommended due to quinoline permeability), lab coat, and safety glasses.[1]
-
Transfer: Pour liquid waste into the Non-Halogenated carboy using a funnel. Avoid splashing.
-
Log It: Immediately record the addition on the waste tag.[1] Write out the full name: "this compound." Do not use abbreviations.
-
Seal: Ensure the cap is vented (if available) or loosely tightened initially if a reaction is suspected, then torqued closed after 15 minutes of observation.
Phase 3: Pickup and Destruction[1]
-
Satellite Accumulation: Store in the Satellite Accumulation Area (SAA) for no more than 12 months or until the container is full.[1]
-
EHS Handoff: Request a pickup.[1][2][3] The final disposal method utilized by professional waste handlers will be Incineration , which ensures the complete destruction of the aromatic ring system [4].[1]
Decision Logic Diagram
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Waste segregation logic flow for this compound. Blue indicates the source, Green/Red indicate decision paths, and Yellow indicates the correct containment.[1]
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate: If the spill is >100mL or >10g of powder, evacuate the immediate area to prevent respiratory exposure to dust/vapors.[1]
-
PPE: Wear a half-mask respirator with organic vapor/acid gas cartridges if ventilation is poor.[1]
-
Neutralization/Cleanup:
-
Decontamination: Wash the surface with a 10% bleach solution (to degrade the aldehyde) followed by soap and water.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18347802, this compound.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Quinoline: Hazard Summary and EPA U-List Designation (U197).[1] Integrated Risk Information System.[1] Retrieved from [Link]
-
University of Texas at Austin EHS (2025). Chemical Waste Segregation and Incineration Protocols. Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
